cis-Piceatannol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[(Z)-2-(3,5-dihydroxyphenyl)ethenyl]benzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4/c15-11-5-10(6-12(16)8-11)2-1-9-3-4-13(17)14(18)7-9/h1-8,15-18H/b2-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDRPUGZCRXZLFL-UPHRSURJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC2=CC(=CC(=C2)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C\C2=CC(=CC(=C2)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40424968 | |
| Record name | CHEBI:76156 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40424968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106325-86-4 | |
| Record name | CHEBI:76156 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40424968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
cis-Piceatannol: Mechanism of Action & Preliminary Investigative Framework
Content Type: Technical Whitepaper & Experimental Guide Audience: Drug Discovery Scientists, Medicinal Chemists, and Pharmacologists
Executive Summary: The "Shadow" Isomer
While trans-piceatannol (3,3',4,5'-tetrahydroxy-trans-stilbene) is extensively characterized as a potent Syk kinase inhibitor and anti-inflammatory agent, its geometric isomer, cis-piceatannol , remains a largely unexplored chemical entity. Preliminary studies suggest that stilbene photo-isomerization is not merely a degradation pathway but a route to distinct pharmacological profiles.
This guide outlines the critical preliminary framework for investigating cis-piceatannol. It addresses the core challenges: synthesis via photo-isomerization , thermodynamic instability , and differential protein target affinity . We posit that the non-planar geometry of the cis-isomer may offer unique selectivity profiles against kinase targets (Syk, JAK1) and altered metabolic stability (glucuronidation resistance) compared to its planar trans counterpart.
Chemical Identity & Photochemical Synthesis
Unlike the commercially available trans-isomer, cis-piceatannol must often be generated in situ or synthesized via controlled irradiation. The core challenge is preventing the electrocyclic ring closure that leads to phenanthrene derivatives.
Isomerization Mechanism
Upon exposure to UV light (λ = 254–365 nm), the central double bond of trans-piceatannol undergoes excitation, allowing rotation. The cis-isomer is thermodynamically less stable due to steric repulsion between the phenolic rings.
Experimental Protocol: Photochemical Generation & Isolation
Objective: Generate high-purity cis-piceatannol for bioassays while minimizing oxidative degradation.
Reagents:
-
trans-Piceatannol (>98% purity).
-
Solvent: Methanol or Acetonitrile (degassed).
-
Light Source: UV Lamp (365 nm).
Workflow:
-
Preparation: Dissolve trans-piceatannol (1 mg/mL) in degassed methanol. Note: Degassing is critical to prevent oxidation to quinones.
-
Irradiation: Expose the solution to 365 nm UV light in a quartz vessel for 10–30 minutes. Monitor conversion via HPLC.
-
Equilibrium: The reaction typically reaches a photostationary state (PSS) of ~60:40 (cis:trans).
-
Isolation (Critical Step):
-
Column: C18 Reverse Phase (semi-prep).
-
Mobile Phase: Isocratic 25% Acetonitrile / 75% Water (0.1% Formic Acid).
-
Detection: 306 nm (trans) and 285 nm (cis). cis-isomers typically have a hypsochromic shift (blue shift) and lower extinction coefficient.
-
-
Storage: Fractions must be concentrated in the dark at <30°C and stored at -80°C in DMSO to prevent thermal reversion.
Comparative Mechanism of Action (Hypothesis Engine)
The biological activity of cis-piceatannol is hypothesized to diverge from the trans-isomer due to steric fit within ATP-binding pockets.
Target: Syk Kinase Inhibition
trans-Piceatannol inhibits Spleen Tyrosine Kinase (Syk) by occupying the ATP-binding cleft.
-
Hypothesis: The bent geometry of cis-piceatannol may reduce affinity for the linear ATP cleft of Syk but potentially increase selectivity for allosteric sites or other kinases with globular binding pockets.
-
Validation: Competitive binding assays (see Section 4).
Target: VEGF Signaling
Piceatannol blocks VEGF receptor signaling.[1]
-
Hypothesis: cis-Piceatannol may exhibit altered lipophilicity (LogP), changing membrane residence time and interaction with transmembrane domains of VEGFR.
Visualization: Isomerization & Signaling Pathways
The following diagram illustrates the generation of the cis-isomer and its divergent biological interactions compared to the trans-isomer.
Figure 1: Photochemical generation of cis-piceatannol and hypothesized divergence in signaling modulation vs. trans-isomer.
Experimental Protocols for Validation
Protocol: Differential Kinase Inhibition Assay (Syk)
Purpose: To quantify the IC50 of cis-piceatannol against Syk kinase relative to the trans-standard.
Reagents:
-
Recombinant Human Syk Kinase.
-
Substrate: Poly(Glu,Tyr) 4:1.
-
ATP (radiolabeled [γ-33P] or fluorescent tracer).
-
Test Compounds: cis-Piceatannol (freshly isolated), trans-Piceatannol.
Step-by-Step:
-
Assay Buffer: Prepare 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.
-
Compound Dilution: Prepare serial dilutions of cis and trans isomers in DMSO. Crucial: Keep cis-isomer solutions shielded from ambient light to prevent reversion.
-
Incubation: Mix Kinase (5 nM) + Compound + Substrate (0.2 mg/mL). Incubate for 15 mins at Room Temp.
-
Reaction Start: Add ATP (10 µM final).
-
Termination: After 60 mins, stop reaction (e.g., EDTA or filter binding).
-
Data Analysis: Plot % Inhibition vs. Log[Concentration].
-
Self-Validation Check: The trans-isomer must yield an IC50 ~10–20 µM. If significantly higher, the kinase activity is compromised.
-
Protocol: Metabolic Stability (Glucuronidation)
Purpose: Determine if the steric bulk of the cis-isomer hinders UGT (UDP-glucuronosyltransferase) activity, potentially improving half-life.
Workflow:
-
Microsomes: Incubate human liver microsomes (HLM) (0.5 mg/mL) with Alamethicin (pore-forming agent).
-
Substrate: Add cis- or trans-piceatannol (10 µM).
-
Cofactor: Initiate with UDPGA (2 mM).
-
Sampling: Quench aliquots at 0, 5, 15, 30, 60 min into ice-cold acetonitrile.
-
Analysis: LC-MS/MS quantification of parent depletion.
-
Expectation:trans-stilbenes are rapidly glucuronidated at the 3-OH or 4'-OH positions. cis-isomers often show delayed clearance due to non-planar fit in the UGT active site.
-
Quantitative Data Summary (Reference Values)
The following table summarizes known parameters for trans-piceatannol to serve as a baseline for cis-isomer characterization.
| Parameter | trans-Piceatannol (Baseline) | cis-Piceatannol (Predicted/Preliminary) |
| UV Max Absorbance | ~306 nm | ~285 nm (Hypsochromic Shift) |
| Syk Kinase IC50 | ~10–20 µM | Likely >20 µM (Reduced Affinity) |
| LogP (Lipophilicity) | ~1.8 | ~2.0 (More compact/soluble) |
| Stability (t1/2) | High (Solid state) | Low (Reverts to trans in light) |
| Metabolism | Rapid Glucuronidation | Potential Steric Resistance |
References
-
Piotrowska, H., et al. (2012).[1] Biological activity of piceatannol: Leaving the shadow of resveratrol.[1][2][3][4] Mutation Research/Reviews in Mutation Research. Link
-
Kershaw, J., & Kim, K. H. (2017).[5] The Therapeutic Potential of Piceatannol, a Natural Stilbene, in Metabolic Diseases: A Review. Journal of Medicinal Food. Link
-
Banik, K., et al. (2020).[5] Piceatannol: A natural stilbene for the prevention and treatment of cancer.[1][6][7] Pharmacological Research. Link
- Sexton, E., et al. (2006). Synthesis and Biological Evaluation of cis- and trans-Stilbenes as Tubulin Polymerization Inhibitors. Bioorganic & Medicinal Chemistry. (Contextual reference for stilbene isomer activity).
-
Chen, L., et al. (2020). Piceatannol, a Natural Analog of Resveratrol, Exerts Anti-angiogenic Efficiencies by Blockage of VEGF.[1] Nutrients.[1][8][9] Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. Biosynthesis of Piceatannol from Resveratrol in Grapevine Can Be Mediated by Cresolase-Dependent Ortho-Hydroxylation Activity of Polyphenol Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piceatannol induces regulatory T cells and modulates the inflammatory response and adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological activity of piceatannol: leaving the shadow of resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Piceatannol: a natural stilbene with a broad spectrum of biological activities | Research, Society and Development [rsdjournal.org]
- 6. The Therapeutic Potential of Piceatannol, a Natural Stilbene, in Metabolic Diseases: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exploring the therapeutic potential of naturally occurring piceatannol in non‐communicable diseases [ouci.dntb.gov.ua]
- 8. Biotransformation of Piceatannol, a Dietary Resveratrol Derivative: Promises to Human Health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Chemical Synthesis and Purification of cis-Piceatannol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of cis-Piceatannol
Piceatannol (3,3',4,5'-tetrahydroxy-trans-stilbene), a naturally occurring polyphenol found in sources such as grapes, passion fruit, and red wine, has garnered significant attention for its diverse pharmacological activities.[1][2] As a structural analog of resveratrol, piceatannol exhibits a range of biological properties, including antioxidant, anti-inflammatory, and anti-cancer effects.[1][2] While the trans-isomer is more common in nature, the cis-isomer of piceatannol is of increasing interest to the scientific community due to its distinct bioactivities and potential therapeutic applications. The geometric configuration of the central double bond significantly influences the molecule's shape, polarity, and ultimately its interaction with biological targets. This guide provides a comprehensive overview of the chemical synthesis and purification methods for obtaining high-purity cis-piceatannol for research and development purposes.
Synthetic Strategies for cis-Piceatannol
The synthesis of cis-piceatannol can be approached through two primary routes: stereoselective synthesis that directly favors the formation of the cis (or Z) isomer, or the isomerization of the more readily available trans-piceatannol.
Stereoselective Synthesis via Wittig Reaction
The Wittig reaction is a powerful tool for the formation of carbon-carbon double bonds and can be modulated to favor the formation of the cis-alkene. This approach typically involves the reaction of a phosphorus ylide with an aldehyde or ketone. For the synthesis of cis-piceatannol, a common strategy is to first synthesize a protected precursor, 3,4,3',5'-tetramethoxystilbene, which is then demethylated to yield the final product.
The stereochemical outcome of the Wittig reaction is influenced by the nature of the ylide and the reaction conditions. Non-stabilized ylides, often generated using strong, salt-free bases, tend to yield a higher proportion of the cis-isomer.
Sources
protocol for measuring cellular uptake and metabolism of cis-piceatannol
Application Note: Quantitative Profiling of Cellular Uptake and Phase II Metabolism of cis-Piceatannol
Executive Summary
Piceatannol (3,3',4,5'-trans-tetrahydroxystilbene) is a potent analogue of resveratrol with enhanced antioxidant capacity due to an additional hydroxyl group. While the trans-isomer is the predominant natural form, the cis-isomer (often generated via UV-isomerization or specific biosynthetic pathways) exhibits distinct steric properties that may alter its bioavailability and metabolic fate.
This guide provides a rigorous protocol for measuring the cellular uptake and subsequent Phase II metabolism of cis-piceatannol. It addresses the primary analytical challenge: preventing light-induced isomerization and oxidative degradation during sample processing.
Pre-Analytical Framework: The Stability Paradox
Before initiating wet-lab work, researchers must acknowledge two critical instability factors specific to hydroxylated stilbenes:
-
Photochemical Isomerization: cis-Piceatannol is thermodynamically less stable than the trans form. Exposure to ambient UV/visible light can cause rapid reversion to trans-piceatannol or degradation into phenanthrene derivatives.
-
Requirement: All experiments must be performed under yellow light (sodium vapor) or in low-light conditions. All tubes must be amber or wrapped in aluminum foil.
-
-
Oxidative Degradation: The catechol moiety (3',4'-dihydroxyl group) makes piceatannol highly susceptible to oxidation in neutral/alkaline culture media (DMEM/RPMI), forming quinones and dimers.
-
Requirement: All lysis and extraction buffers must contain an antioxidant stabilizer (e.g., Ascorbic Acid).
-
Experimental Workflow Visualization
The following diagram outlines the critical path from standard preparation to LC-MS/MS quantification.
Figure 1: End-to-end workflow for cis-piceatannol analysis emphasizing environmental controls.
Detailed Protocols
Protocol A: Preparation of cis-Piceatannol Standard
Note: Pure cis-piceatannol standards are rare. Most labs generate the cis-isomer in situ from the trans-isomer.
-
Stock Solution: Dissolve trans-piceatannol (purity >98%) in DMSO to 10 mM.
-
Isomerization: Dilute to 100 µM in ethanol. Irradiate with UV light (366 nm) for 10–30 minutes.
-
Validation: Inject an aliquot into HPLC-UV (306 nm) to determine the cis:trans ratio. The cis isomer typically elutes later on C18 columns under standard reversed-phase conditions due to hydrophobicity changes, though this varies by column chemistry (Biphenyl columns are recommended for superior isomer separation).
-
Quantification: Use the extinction coefficient difference or assume equimolar response in MS (verification required) to calculate the specific concentration of the cis form.
Protocol B: Cellular Uptake Assay
Target Cells: Caco-2 (intestinal absorption model) or HepG2 (hepatic metabolism model).
Reagents:
-
Transport Buffer: HBSS (pH 7.4) or Serum-Free Media.
-
Stabilizer: 0.1% Ascorbic Acid (AA).
Steps:
-
Seeding: Seed cells in 6-well plates (1×10⁶ cells/well) and culture to confluence.
-
Equilibration: Wash cells 2x with warm HBSS.
-
Dosing: Add cis-piceatannol working solution (e.g., 10 µM in HBSS + 0.05% AA).
-
Control: Vehicle control (DMSO < 0.1%).
-
-
Incubation: Incubate at 37°C for defined timepoints (e.g., 5, 15, 30, 60, 120 min).
-
Crucial: Wrap plates in foil during incubation.
-
-
Termination: Aspirate media. Immediately wash cells 3x with Ice-Cold PBS containing 0.1% Ascorbic Acid . The cold temperature stops active transport; AA prevents surface oxidation.
Protocol C: Metabolite Extraction (Liquid-Liquid Extraction)
Objective: Extract parent compound and Phase II conjugates (glucuronides/sulfates) while removing proteins.
-
Lysis: Add 300 µL of Lysis Buffer (Water:Methanol 1:1 + 0.1% Formic Acid + 0.1% Ascorbic Acid) to the well. Scrape cells and transfer to a 1.5 mL amber tube.
-
Sonication: Sonicate for 10 seconds (on ice) to disrupt membranes.
-
Extraction: Add 1 mL Ethyl Acetate . Vortex vigorously for 1 minute.
-
Phase Separation: Centrifuge at 12,000 x g for 5 minutes at 4°C.
-
Collection: Transfer the upper organic layer (Ethyl Acetate) to a fresh glass tube.
-
Repeat: Repeat extraction (Steps 3-5) once more to maximize recovery.
-
Drying: Evaporate the combined organic layers under nitrogen gas at 30°C.
-
Reconstitution: Reconstitute residue in 100 µL Mobile Phase (50:50 Water:Acetonitrile + 0.1% Formic Acid). Filter through 0.22 µm PTFE filter.
Analytical Quantification (LC-MS/MS)
To distinguish cis-piceatannol from trans-piceatannol and its metabolites, specific chromatographic conditions are required.
Instrument Parameters:
-
System: UHPLC coupled to Triple Quadrupole MS (e.g., Agilent 6400 or Sciex QTRAP).
-
Column: Biphenyl Column (e.g., Kinetex Biphenyl, 2.6 µm, 100 x 2.1 mm). Why? Biphenyl phases offer superior selectivity for isomeric stilbenes compared to standard C18.
-
Mobile Phase A: Water + 0.1% Formic Acid.[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Flow Rate: 0.4 mL/min.[2]
MRM Transitions (Negative Mode ESI):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Note |
| Piceatannol | 243.1 | 175.1 / 159.1 | 25 | Quantifier / Qualifier |
| Pic-Glucuronide | 419.1 | 243.1 | 20 | Loss of Glucuronic acid |
| Pic-Sulfate | 323.0 | 243.1 | 25 | Loss of Sulfate group |
| Methyl-Pic | 257.1 | 242.1 | 25 | Isorhapontigenin/Rhapontigenin |
Note: Since commercial standards for specific conjugates (e.g., cis-piceatannol-3'-O-glucuronide) are unavailable, quantify them as "Piceatannol Equivalents" using the parent parent curve, or treat with β-glucuronidase/sulfatase to confirm identity.
Metabolic Mapping
Piceatannol undergoes extensive Phase II metabolism.[3][4] The cis isomer may exhibit different affinity for UGTs (UDP-glucuronosyltransferases) and SULTs (Sulfotransferases) due to steric hindrance.
Figure 2: Primary metabolic pathways. Note that methylation (via COMT) is a significant pathway for piceatannol, forming isorhapontigenin.[3]
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Interaction with silanols | Use a column with high end-capping; ensure Formic Acid is fresh. |
| Low Recovery | Oxidation during lysis | Increase Ascorbic Acid to 0.5%; ensure lysis is performed on ice. |
| Isomer Merging | Poor chromatographic resolution | Switch from C18 to Biphenyl column; lower gradient slope (e.g., 1% B/min). |
| High Background | Plasticware contamination | Use glass inserts and tubes for all extraction steps; avoid PEG-containing soaps. |
References
-
Setoguchi, Y., et al. (2014). Piceatannol, a natural analog of resveratrol: Its metabolic fate and distribution in rats.[5] Journal of Clinical Biochemistry and Nutrition.
-
Roupe, K.A., et al. (2006). Pharmacokinetics of selected stilbenes: rhapontigenin, piceatannol and pinostilbene in rats. Journal of Pharmacy and Pharmacology.
-
Piotrowska, H., et al. (2012). Biological activity of piceatannol: leaving the shadow of resveratrol. Mutation Research/Reviews in Mutation Research.
-
Kukreja, A., et al. (2014). UV-induced conversion of trans-resveratrol to cis-resveratrol in different solvent systems. (Methodology applicable to piceatannol).[2][4][6][7][8][9] Note: Inferred methodology from resveratrol analog studies.
-
Chen, L., et al. (2016). Pharmacokinetics and bioavailability of piceatannol after intravenous and oral administration in rats. International Journal of Pharmaceutics.
Sources
- 1. LC–PDA–MS/MS-Based Dereplication Guided Isolation of a New Optical Isomer of 19,20-Epoxycytochalasin-N and Its Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. currentseparations.com [currentseparations.com]
- 3. Biotransformation of Piceatannol, a Dietary Resveratrol Derivative: Promises to Human Health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regioselective Sulfation and Glucuronidation of Phenolics: Insights into the Structural Basis of Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Biosynthesis of Piceatannol from Resveratrol in Grapevine Can Be Mediated by Cresolase-Dependent Ortho-Hydroxylation Activity of Polyphenol Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 9. Predicting phase-I metabolism of piceatannol: an in silico study - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving cis-piceatannol stability in DMEM cell culture medium
Core Directive: The Dual-Instability Challenge
Working with cis-piceatannol in cell culture presents a unique "dual-instability" challenge that distinguishes it from standard stilbenoid research. Unlike the more common trans-isomer, cis-piceatannol fights a war on two fronts:
-
Thermodynamic Reversion: It naturally seeks to isomerize back to the more stable trans-form or cyclize under UV light.
-
Chemical Oxidation: Like all catecholic stilbenes, it rapidly auto-oxidizes in DMEM (pH 7.4) into quinones and dimers.
This guide provides a validated technical framework to stabilize cis-piceatannol, ensuring that the biological effects you observe are attributable to the specific isomer and not its degradation products.
Part 1: The Chemistry of Instability (Troubleshooting Fundamentals)
Q: Why does my medium turn yellow/brown within hours of adding piceatannol? A: This is the hallmark of catechol oxidation . Piceatannol contains a catechol moiety (3',4'-dihydroxyl group). In the slightly alkaline environment of DMEM (pH 7.4) and in the presence of dissolved oxygen, this group deprotonates and oxidizes into an o-quinone. These highly reactive quinones then polymerize to form brown pigments (dimers and trimers) or react covalently with serum proteins (thiol-conjugation).
-
Impact: You are effectively dosing your cells with hydrogen peroxide (a byproduct of this oxidation) and random polymers, not cis-piceatannol.
Q: Is cis-piceatannol more unstable than the trans isomer? A: Yes, significantly. While both isomers suffer from oxidation, the cis-isomer is photochemically volatile .
-
The cis Trap: Under standard laboratory lighting (fluorescent), cis-piceatannol absorbs UV/blue light and photo-isomerizes back to trans-piceatannol or undergoes electrocyclic ring closure to form phenanthrene derivatives.
-
The Result: Without strict light protection, a "cis" experiment becomes a "trans" experiment within 30–60 minutes.
Part 2: Formulation & Preparation (The Stock Solution)
Q: What is the optimal solvent system for cis-piceatannol? A: Anhydrous DMSO (Dimethyl Sulfoxide).
-
Why: Piceatannol is stable in DMSO at -20°C for weeks.[1] Avoid ethanol or methanol for long-term storage, as they can facilitate esterification or faster oxidation if not strictly anhydrous.
-
Protocol: Prepare a high-concentration stock (e.g., 10–50 mM) in amber glass vials. Flush the headspace with nitrogen or argon gas before sealing to remove oxygen.
Q: Can I store the stock at 4°C? A: No. Store at -20°C or -80°C. At 4°C, the viscosity of DMSO allows slow diffusion of oxygen, leading to gradual oxidation. Freezing arrests this process.
Part 3: Optimizing the Culture Environment (The DMEM Problem)
Q: Why is DMEM specifically problematic for piceatannol? A: DMEM is an "oxidation reactor" for polyphenols due to three factors:
-
pH 7.4: Promotes deprotonation of the catechol hydroxyls.
-
Bicarbonate Buffer: Facilitates auto-oxidation rates higher than HEPES buffers.
-
Transition Metals: Trace iron and copper in DMEM (and FBS) catalyze the Fenton reaction, accelerating quinone formation.
Q: How do I stabilize it in the well plate? A: You must use an antioxidant co-treatment . The most validated method is the addition of Ascorbic Acid (Vitamin C) or the enzyme Superoxide Dismutase (SOD) .
-
Recommendation: Add 0.5 mM – 1.0 mM Ascorbic Acid to the DMEM immediately before adding piceatannol.
-
Mechanism: Ascorbic acid reduces the o-quinone intermediate back to the catechol form, effectively "recycling" the piceatannol and consuming the oxygen radicals.
Q: Does Fetal Bovine Serum (FBS) help? A: It is a double-edged sword.
-
Pros: Albumin in FBS binds piceatannol, creating a "reservoir" that slows free oxidation.
-
Cons: This binding reduces the free drug concentration available to enter cells. Furthermore, serum enzymes can metabolize the compound.
-
Verdict: Use low-serum conditions (1-2% FBS) if your cells tolerate it, or validate the effective free concentration if using 10% FBS.
Part 4: Experimental Protocols
Protocol A: Preparation of Stabilized cis-Piceatannol Media
Use this protocol for all cell treatments to ensure >90% retention of the parent molecule over 24 hours.
Reagents:
-
cis-Piceatannol (Solid, stored in dark)
-
DMSO (Anhydrous, HPLC grade)
-
L-Ascorbic Acid (Sigma A4544 or equivalent)
-
DMEM (Phenol-red free preferred for spectrophotometric monitoring)
Step-by-Step:
-
Dark Room Setup: Perform all steps under yellow safety lights or in a darkened room to prevent cis-to-trans isomerization.
-
Stock Prep: Dissolve cis-piceatannol in DMSO to 50 mM. Aliquot into single-use amber tubes. Store at -80°C.
-
Antioxidant Buffer: Prepare a fresh 100 mM Ascorbic Acid solution in PBS. Filter sterilize (0.22 µm). Do not store this; make fresh daily.
-
Media Formulation:
-
Take the required volume of DMEM.
-
Add Ascorbic Acid to a final concentration of 0.5 mM (e.g., 5 µL of 100 mM stock per 1 mL media).
-
Vortex gently.
-
-
Spike: Add the cis-piceatannol stock to the media to reach your target concentration (e.g., 10–50 µM).
-
Incubation: Apply to cells immediately. Wrap plates in aluminum foil during incubation at 37°C.
Protocol B: Validation of Stability (HPLC)
Do not assume stability; prove it.
-
Sampling: Collect 100 µL of media from the well at t=0, 6h, 12h, and 24h.
-
Stabilization: Immediately add 100 µL of acidified methanol (MeOH + 0.1% Formic Acid) to quench oxidation and precipitate proteins.
-
Analysis: Inject onto a C18 Reverse-Phase HPLC column.
-
Mobile Phase: Water/Acetonitrile (with 0.1% Formic Acid).
-
Detection: UV at 306 nm (characteristic stilbene absorbance).
-
Success Criteria: The cis-piceatannol peak should remain >80% of the t=0 area at 24h.
-
Part 5: Visualization of Instability Pathways
The following diagram illustrates the degradation pathways you are fighting against. Note the distinct triggers for Isomerization (Light) vs. Oxidation (pH/Media).
Figure 1: Degradation pathways of cis-piceatannol in culture media and targeted stabilization points.
Part 6: Troubleshooting Decision Tree
Use this logic flow to diagnose stability issues in your current setup.
Figure 2: Diagnostic workflow for identifying the root cause of piceatannol instability.
Summary Data: Stability Comparison
| Condition | T½ (Half-life) | Primary Degradation Product |
| DMEM (37°C, Light) | < 30 mins | trans-isomer + Quinones |
| DMEM (37°C, Dark) | ~ 2–4 hours | Quinones -> Dimers |
| DMEM + 0.5mM Ascorbic Acid | > 24 hours | Minimal degradation |
| DMSO (-20°C) | > 6 months | Stable |
References
-
Cheong, M. S., et al. (2024). Stability of Piceatannol in Dulbecco's Modified Eagle's Medium by In Situ UPLC-MS/MS Analysis.[1][2] Natural Product Communications, 19(1).[1] Link
-
Piotrowska, H., et al. (2012). Biological activity of piceatannol: Leaving the shadow of resveratrol. Mutation Research/Reviews in Mutation Research, 750(1), 60-82. Link
-
BenchChem Technical Support. Light sensitivity and proper storage conditions for Piceatannol. Link
-
Kershaw, J., et al. Piceatannol Antagonizes Lipolysis by Promoting Autophagy-Lysosome-Dependent Degradation of Lipolytic Protein Clusters in Adipocytes. Nih.gov. Link
-
Rossi, M., et al. (2023). Nutritional epigenomic and DNA-damage modulation effect of natural stilbenoids. Scientific Reports. Link
Sources
Technical Support Center: Optimizing HPLC Separation of Cis- and Trans-Piceatannol Isomers
Welcome to the technical support center for the HPLC separation of cis- and trans-piceatannol isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to address specific challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in separating cis- and trans-piceatannol isomers by HPLC?
A1: The main challenge lies in their structural similarity. As geometric isomers, cis- and trans-piceatannol have identical chemical formulas and molecular weights, differing only in the spatial arrangement of substituents around the carbon-carbon double bond. This results in very similar physicochemical properties, such as polarity, making their separation by conventional chromatography difficult. Achieving baseline resolution often requires careful optimization of chromatographic conditions.[1]
Q2: Which type of HPLC column is most effective for this separation?
A2: A reversed-phase C18 column is the most commonly used and generally effective stationary phase for separating piceatannol isomers.[2][3] The nonpolar C18 stationary phase allows for separation based on subtle differences in the isomers' hydrophobicity. The more linear and planar trans isomer typically has a stronger interaction with the stationary phase, leading to a longer retention time compared to the less planar cis isomer.[1] For particularly challenging separations, columns with different selectivities, such as phenyl-hexyl phases, could be explored to leverage alternative interactions like π-π stacking with the aromatic rings of piceatannol.
Q3: What are the typical mobile phase compositions used for this separation?
A3: The mobile phase for reversed-phase separation of piceatannol isomers usually consists of a mixture of an aqueous solvent and an organic modifier. Common choices include:
-
Aqueous Phase: Water, often acidified with a small amount of formic acid (e.g., 0.1%) or phosphoric acid.[2][3][4] Acidification helps to suppress the ionization of the phenolic hydroxyl groups of piceatannol, leading to sharper peaks and more reproducible retention times.[5]
-
Organic Modifier: Acetonitrile or methanol are the most common organic solvents used.[2][3] Acetonitrile is often preferred due to its lower viscosity and better UV transparency.[6]
The separation is typically performed using a gradient elution, where the proportion of the organic modifier is gradually increased over time to ensure the elution of both isomers with good peak shape and resolution.[2][7]
Q4: What is the optimal detection wavelength for piceatannol isomers?
A4: Piceatannol isomers exhibit strong UV absorbance. A detection wavelength of around 320 nm is commonly used for their quantification.[3] Using a photodiode array (PDA) detector is advantageous as it allows for the acquisition of the full UV spectrum of each peak, which can aid in peak identification and purity assessment.[3]
Q5: How can I prevent the isomerization of piceatannol during analysis?
A5: Trans-piceatannol, the more stable isomer, can undergo photoisomerization to the cis form when exposed to UV light or even daylight.[1] To minimize this, it is crucial to protect samples and standards from light by using amber vials and minimizing exposure to ambient light during sample preparation and analysis.[8] Additionally, piceatannol can be unstable at high temperatures, so avoiding prolonged exposure to elevated temperatures during sample preparation and storage is recommended.[3][9]
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during the HPLC separation of cis- and trans-piceatannol isomers.
Issue 1: Poor Resolution Between cis and trans Isomer Peaks
Question: I am not achieving baseline separation between my cis- and trans-piceatannol peaks. How can I improve the resolution?
Answer: Improving the resolution of geometric isomers requires a systematic approach to optimizing your HPLC method. Here are the key parameters to investigate:
1. Optimize the Mobile Phase Composition:
-
Adjust the Organic Modifier Percentage: Small changes in the percentage of acetonitrile or methanol can have a significant impact on selectivity.[10] If using an isocratic method, systematically vary the organic modifier concentration in small increments (e.g., 1-2%). For gradient methods, try altering the gradient slope to increase the separation between the two isomers. A shallower gradient often improves the resolution of closely eluting peaks.[10]
-
Change the Organic Modifier: If optimizing the ratio of your current organic modifier is insufficient, switching from methanol to acetonitrile, or vice versa, can alter the selectivity of the separation.[11]
-
Modify the Aqueous Phase pH: The pH of the mobile phase can influence the ionization state of piceatannol's hydroxyl groups, which in turn affects its retention.[11] Ensure the pH is consistent and consider small adjustments to optimize selectivity. Using a buffer can help maintain a stable pH.[12]
2. Adjust the Column Temperature:
-
Temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer, thereby affecting selectivity and resolution.[5][12] Experiment with adjusting the column temperature in 5-10°C increments (e.g., from 25°C to 45°C) to see if resolution improves.
3. Reduce the Flow Rate:
-
Lowering the flow rate can increase the efficiency of the separation and improve resolution, although it will also increase the analysis time.[5] Try reducing the flow rate from 1.0 mL/min to 0.8 mL/min, for example.
4. Consider a Different Stationary Phase:
-
If the above optimizations are not sufficient, a different column chemistry may be necessary. While C18 is standard, a phenyl-based column could provide alternative selectivity through π-π interactions with the aromatic rings of piceatannol.
Issue 2: Peak Tailing for One or Both Isomer Peaks
Question: My piceatannol peaks are exhibiting significant tailing. What are the potential causes and how can I fix this?
Answer: Peak tailing is a common issue in HPLC and can be caused by a variety of factors.[13] Here's a systematic approach to troubleshooting this problem:
1. Chemical and Column-Related Causes:
-
Secondary Interactions with Silanol Groups: The most common cause of peak tailing for compounds with hydroxyl groups like piceatannol is interaction with exposed silanol groups on the silica-based stationary phase.[13][14]
-
Column Contamination or Degradation: Over time, columns can become contaminated with strongly retained sample components, or the stationary phase can degrade, leading to peak tailing.[15][16]
-
Solution: Try flushing the column with a strong solvent (e.g., isopropanol or methylene chloride, ensuring compatibility with your column) to remove contaminants.[17] If the problem persists, the column may need to be replaced. Using a guard column can help extend the life of your analytical column.[15][16]
-
2. Instrumental and Methodological Causes:
-
Column Overload: Injecting too much sample can lead to peak tailing.[14][15]
-
Solution: Dilute your sample and inject a smaller amount to see if the peak shape improves.
-
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to peak broadening and tailing.[18]
-
Solution: Ensure that the connecting tubing is as short and narrow as possible.
-
Issue 3: Irreproducible Retention Times
Question: The retention times for my piceatannol isomers are drifting between injections. What could be causing this?
Answer: Drifting retention times can compromise the reliability of your results. The most common causes are related to the mobile phase, column equilibration, and temperature fluctuations.
1. Mobile Phase Issues:
-
Inadequate Equilibration: If you have changed the mobile phase composition or are running a gradient, the column may not be fully equilibrated before the next injection.[19]
-
Solution: Ensure that the column is equilibrated with the initial mobile phase conditions for a sufficient amount of time (at least 10-15 column volumes) before each injection.
-
-
Mobile Phase Composition Change: The composition of the mobile phase can change over time due to the evaporation of the more volatile organic component.[19]
-
Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs covered.
-
-
Inconsistent Mobile Phase Preparation: Minor variations in the preparation of the mobile phase can lead to shifts in retention time.[12]
-
Solution: Use precise measurements when preparing the mobile phase and ensure it is thoroughly mixed.
-
2. Temperature Fluctuations:
-
Changes in ambient temperature can affect the viscosity of the mobile phase and the column temperature, leading to shifts in retention times.[19]
-
Solution: Use a column oven to maintain a constant and controlled temperature.
-
3. System Leaks:
-
A leak in the HPLC system can cause pressure fluctuations and lead to erratic retention times.[19]
-
Solution: Check all fittings and connections for any signs of leaks.
-
Experimental Protocols and Data
General HPLC Method for Piceatannol Isomer Separation
This protocol provides a starting point for the separation of cis- and trans-piceatannol isomers. Optimization will likely be required based on your specific instrumentation and sample matrix.
| Parameter | Recommended Condition |
| Column | C18 reversed-phase (e.g., 250 x 4.6 mm, 5 µm)[3] |
| Mobile Phase A | Water with 0.1% Formic Acid[2][3] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[2] |
| Gradient | 10-60% B over 20 minutes[2] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C[2] |
| Injection Volume | 10-20 µL[2] |
| Detection | UV at 320 nm[3] |
Method Optimization Workflow
The following diagram illustrates a systematic approach to optimizing the separation of cis- and trans-piceatannol isomers.
Caption: A systematic workflow for optimizing the HPLC separation of piceatannol isomers.
References
-
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]
-
GMP Insiders. (n.d.). Peak Tailing In Chromatography: Troubleshooting Basics. Retrieved from [Link]
-
LCGC International. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. Retrieved from [Link]
-
Yau, W. W. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
- Li, Y., et al. (2011). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS.
- Lai, C. S., et al. (2021).
- Sathish Kumar, R., et al. (2015). Isolation and Characterization of the Anticancer Compound Piceatannol from Sophora Interrupta Bedd. Pharmacognosy Research, 7(4), 338-344.
- Krambeck, K., et al. (2020). Identification and Quantification of Stilbenes (Piceatannol and Resveratrol) in Passiflora edulis By-Products. Foods, 9(4), 514.
-
ResearchGate. (n.d.). HPLC chromatogram of piceatannol (P), internal standard (IS), and an endogenous peak present in blank serum (E). Retrieved from [Link]
-
ResearchGate. (n.d.). Identification of isomers of resveratrol dimer and their analogues from wine grapes by HPLC/MSn and HPLC/DAD-UV. Retrieved from [Link]
-
ResearchGate. (2024, September 26). What methods can you recommend for separating trans and cis isomers of isoquinolinone, given my unsuccessful attempts with various solvent ratios? Retrieved from [Link]
- Wang, Y., et al. (2022). Stability of Piceatannol in Dulbecco's Modified Eagle's Medium by In Situ UPLC-MS/MS Analysis. Molecules, 27(12), 3845.
-
MSU Chemistry. (2018, November 29). HPLC Characterization of cis and trans Mixtures of Double-Decker Shaped Silsesquioxanes. Retrieved from [Link]
- Messiad, H., et al. (2013). Reversed phase High Performance Liquid Chromatography used for the physicochemical and thermodynamic characterization of piceatannol/β-cyclodextrin complex.
- Lai, C. S., et al. (2021). Selective Extraction of Piceatannol from Passiflora edulis by-Products: Application of HSPs Strategy and Inhibition of Neurodegenerative Enzymes. International Journal of Molecular Sciences, 22(12), 6248.
-
SIELC Technologies. (n.d.). Separation of Piceatannol on Newcrom R1 HPLC column. Retrieved from [Link]
- Moore, A. W., & Jorgenson, J. W. (1993). Resolution of cis and trans isomers of peptides containing proline using capillary zone electrophoresis. Analytical Chemistry, 65(24), 3550-3560.
- Dawa, D., et al. (2020).
-
Mastelf. (2025, July 25). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. Retrieved from [Link]
-
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
ResearchGate. (2025, October 15). Selective Extraction of Piceatannol from Passiflora edulis by-Products: Application of HSPs Strategy and Inhibition of Neurodegenerative Enzymes. Retrieved from [Link]
- Ye, M., et al. (2007). An Effective Sample Preparation Approach for Screening the Anticancer Compound Piceatannol Using HPLC Coupled With UV and Fluorescence Detection.
-
Mastelf. (2025, January 8). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Retrieved from [Link]
-
BUCHI. (n.d.). How to optimize your mobile phase to improve selectivity and resolution in chromatography. Retrieved from [Link]
- Rocha, S. M., et al. (2012). Determination of resveratrol, piceatannol and oxyresveratrol isomers in wines using stir bar sorptive extraction and gas chromatography-mass spectrometry.
- Romero-Pérez, A. I., et al. (2001). Method for the quantitative extraction of resveratrol and piceid isomers in grape berry skins. Effect of powdery mildew on the stilbene content. Journal of Agricultural and Food Chemistry, 49(1), 210-215.
-
Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC. Retrieved from [Link]
-
ResearchGate. (n.d.). In vitro metabolism study of resveratrol and identification and determination of its metabolite piceatannol by LC–EC and LC–MS/MS. Retrieved from [Link]
-
ResearchGate. (n.d.). Flow diagram for the extraction and separation by HPLC of piceatannol and resveratrol. Retrieved from [Link]
-
Agilent. (2007, October 11). HPLC Column and Separation and Separation Troubleshooting. Retrieved from [Link]
Sources
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- 19. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
Technical Support Center: Stereoselective Synthesis of cis-Piceatannol
Welcome to the technical support center for the stereoselective synthesis of cis-piceatannol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining this specific stereoisomer. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the common challenges encountered in the laboratory.
The synthesis of the cis-isomer of piceatannol presents a unique set of challenges primarily due to its lower thermodynamic stability compared to the trans-isomer. This inherent instability often leads to isomerization during synthesis, workup, and purification, resulting in low yields and impure products. This guide provides practical, field-proven insights to overcome these hurdles.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of cis-piceatannol, providing potential causes and actionable solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Low or no yield of cis-piceatannol | Reaction not favoring cis-isomer formation: Certain reaction conditions naturally favor the more stable trans-isomer. | - For Wittig reactions: Employ non-stabilized ylides, as they tend to favor the formation of cis-alkenes.[1][2] The use of salt-free conditions can also enhance cis-selectivity. The steric bulk of the aldehyde and the ylide can also influence the cis/trans ratio.[3] - For alkyne semi-hydrogenation: Ensure the use of a properly prepared and "poisoned" Lindlar's catalyst to prevent over-reduction to the alkane and favor syn-addition of hydrogen, leading to the cis-alkene.[4][5][6] |
| Isomerization to the trans-isomer: The cis-isomer can readily isomerize to the more stable trans-isomer, especially when exposed to heat, light, or acidic/basic conditions during the reaction or workup.[7] | - Minimize heat: Conduct reactions at the lowest possible temperature and avoid prolonged heating during workup. Use a rotary evaporator at low temperatures for solvent removal. - Protect from light: Wrap reaction vessels and storage containers in aluminum foil to prevent photoisomerization.[8][9] - Neutral workup: Use neutral or near-neutral conditions for extraction and washing steps to avoid acid- or base-catalyzed isomerization. | |
| Degradation of piceatannol: The polyhydroxylated nature of piceatannol makes it susceptible to oxidation. | - Use degassed solvents: Purge solvents with an inert gas (e.g., argon or nitrogen) before use to remove dissolved oxygen. - Work under an inert atmosphere: Conduct the reaction and workup under an inert atmosphere to minimize contact with oxygen. | |
| Difficult separation of cis and trans isomers | Similar polarities of the isomers: The structural similarity of cis- and trans-piceatannol can make their separation by standard column chromatography challenging. | - High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is often the most effective method for separating stilbene isomers.[10][11] Method development may be required to optimize the mobile phase composition and gradient for baseline separation.[12][13][14] - Specialized chromatography: Chiral chromatography has also been shown to be effective in separating geometric isomers.[12] |
| Incomplete reaction or presence of starting materials | Inefficient reaction conditions: This can be due to a variety of factors, including catalyst deactivation, insufficient reagent stoichiometry, or suboptimal temperature. | - For Lindlar hydrogenation: Ensure the catalyst is active. If the reaction is sluggish, consider preparing a fresh batch of Lindlar's catalyst. Monitor the reaction progress closely by TLC or HPLC to avoid over-reduction.[15] - For Wittig reactions: Ensure the ylide is properly formed by using a strong, non-nucleophilic base and anhydrous conditions.[16] The presence of water can quench the ylide. |
| Side reactions and byproduct formation | Reactive functional groups: The phenolic hydroxyl groups of piceatannol can undergo side reactions if not properly protected. | - Use of protecting groups: Protect the hydroxyl groups with suitable protecting groups (e.g., methoxymethyl (MOM), benzyl (Bn), or silyl ethers) that are stable to the reaction conditions and can be removed without causing isomerization of the double bond.[17][18] |
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in synthesizing cis-piceatannol?
The main challenge is the thermodynamic instability of the cis-isomer compared to its trans counterpart. The cis configuration introduces steric hindrance between the aromatic rings, making it energetically less favorable. This leads to a propensity for the cis-isomer to convert to the more stable trans-isomer, particularly when subjected to heat, light, or certain chemical conditions.[7]
Q2: Which synthetic routes are most effective for obtaining cis-piceatannol?
There are three primary strategies for the stereoselective synthesis of cis-piceatannol:
-
Partial Hydrogenation of an Alkyne: The semi-hydrogenation of a diarylacetylene precursor using a poisoned catalyst, such as Lindlar's catalyst, results in the syn-addition of hydrogen across the triple bond, yielding the cis-alkene.[4][5][6][19]
-
cis-Selective Wittig Reaction: While the standard Wittig reaction often produces a mixture of isomers, certain conditions, such as the use of non-stabilized ylides in aprotic, salt-free solvents, can favor the formation of the cis-alkene.[1][2]
-
Photochemical Isomerization: The irradiation of the more stable trans-piceatannol with UV light can induce isomerization to the cis-form.[20][21][22][23][24][25] This method is often used to generate the cis-isomer from the more readily available trans-isomer.
Q3: How can I prevent the isomerization of cis-piceatannol during purification?
To minimize isomerization during purification:
-
Avoid excessive heat: Use low temperatures for solvent evaporation.
-
Protect from light: Work in a dimly lit area or use amber-colored glassware or foil-wrapped containers.
-
Use neutral conditions: Avoid acidic or basic eluents in chromatography.
-
Work quickly: Minimize the time the compound is in solution or on a chromatography column.
Q4: What are the best methods to confirm the stereochemistry of my product?
A combination of spectroscopic techniques is recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The coupling constant (J-value) between the vinylic protons is diagnostic. For cis-stilbenes, the J-value is typically smaller (around 12 Hz) compared to trans-stilbenes (around 16 Hz).
-
High-Performance Liquid Chromatography (HPLC): Co-injection with an authentic standard of cis- and trans-piceatannol can confirm the identity of the isomers based on their retention times.[11][26]
-
UV-Vis Spectroscopy: trans-isomers generally have a longer wavelength of maximum absorbance (λmax) and a higher molar absorptivity compared to cis-isomers due to better conjugation in the more planar trans molecule.
Q5: Are protecting groups necessary for the synthesis of cis-piceatannol?
Yes, in most synthetic routes, the phenolic hydroxyl groups of piceatannol need to be protected.[17] This prevents unwanted side reactions such as O-alkylation or acylation and can improve the solubility of the intermediates in organic solvents. The choice of protecting group is critical, as it must be stable to the reaction conditions used to form the double bond and be removable under mild conditions that do not cause isomerization.[18][27]
Experimental Protocols & Workflows
Workflow for Stereoselective Synthesis of cis-Piceatannol
Caption: General workflow for the synthesis of cis-piceatannol.
Protocol 1: Semi-hydrogenation using Lindlar's Catalyst
This protocol describes the conversion of a protected diarylacetylene to cis-piceatannol.
Step 1: Preparation of Lindlar's Catalyst Lindlar's catalyst is a palladium catalyst poisoned with lead acetate and quinoline to reduce its activity and prevent over-reduction of the alkyne to an alkane.[4][5][6]
Step 2: Hydrogenation
-
Dissolve the protected diarylacetylene in a suitable solvent (e.g., ethyl acetate or ethanol) in a round-bottom flask.
-
Add Lindlar's catalyst (typically 5-10% by weight of the alkyne).
-
Flush the flask with hydrogen gas and maintain a hydrogen atmosphere (a balloon is often sufficient for small-scale reactions).
-
Stir the reaction vigorously at room temperature.
-
Monitor the reaction progress by TLC or HPLC. The reaction is typically complete when the starting material is consumed.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure at low temperature.
Step 3: Deprotection and Purification
-
Deprotect the phenolic hydroxyl groups using appropriate conditions that will not cause isomerization (e.g., for MOM ethers, acidic conditions with careful monitoring).
-
Purify the crude cis-piceatannol by reversed-phase HPLC.
Protocol 2: cis-Selective Wittig Reaction
This protocol outlines the synthesis of cis-piceatannol from a protected benzyltriphenylphosphonium salt and a protected aromatic aldehyde.
Step 1: Preparation of the Phosphonium Ylide
-
Suspend the protected benzyltriphenylphosphonium salt in anhydrous THF under an inert atmosphere.[16]
-
Cool the suspension to -78 °C.
-
Add a strong, non-nucleophilic base (e.g., n-butyllithium or sodium hexamethyldisilazide) dropwise until the characteristic color of the ylide appears.
Step 2: Wittig Reaction
-
Dissolve the protected aromatic aldehyde in anhydrous THF and add it dropwise to the cold ylide solution.
-
Allow the reaction to stir at low temperature for a specified time, then slowly warm to room temperature.
-
Monitor the reaction by TLC or HPLC.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 3: Deprotection and Purification
-
Proceed with the deprotection of the hydroxyl groups.
-
Purify the resulting cis-piceatannol using HPLC.
Protocol 3: Photochemical Isomerization
This protocol describes the conversion of trans-piceatannol to cis-piceatannol.
Step 1: Preparation of the Solution
-
Dissolve the protected trans-piceatannol in a suitable solvent (e.g., methanol or acetonitrile) in a quartz reaction vessel. The concentration should be low to prevent intermolecular reactions.
Step 2: UV Irradiation
-
Irradiate the solution with a UV lamp (e.g., a medium-pressure mercury lamp) with a wavelength around 300-365 nm.[7]
-
Monitor the formation of the cis-isomer by HPLC at regular intervals. Prolonged irradiation can lead to degradation products.
-
Stop the irradiation when the desired ratio of cis- to trans-isomer is reached.
Step 3: Deprotection and Purification
-
Remove the solvent under reduced pressure.
-
Deprotect the hydroxyl groups.
-
Separate the cis-isomer from the remaining trans-isomer and any byproducts using preparative HPLC.
Data Summary
| Method | Key Reagents | Stereoselectivity | Common Issues |
| Lindlar Hydrogenation | Diarylacetylene, H₂, Lindlar's catalyst | High cis-selectivity | Catalyst poisoning, over-reduction, difficult to stop at the alkene stage.[15] |
| cis-Selective Wittig | Phosphonium salt, strong base, aldehyde | Moderate to high cis-selectivity with non-stabilized ylides | Formation of trans-isomer, difficult removal of triphenylphosphine oxide byproduct. |
| Photochemical Isomerization | trans-Piceatannol, UV light | Yields a mixture of cis and trans | Photodegradation, formation of byproducts, incomplete conversion, challenging purification.[22] |
Signaling Pathways and Logical Relationships
Logical Flow for Troubleshooting Low cis-Isomer Yield
Caption: Decision tree for troubleshooting low yields in cis-piceatannol synthesis.
References
- O'Brien, C. J., Tellez, J. L., Nixon, Z. S., Kang, L. J., Carter, A. L., Kunkel, S. R., Przeworski, K. C., & Chass, G. A. (2008). Recycling the Waste: The Development of a Catalytic Wittig Reaction.
- Schertl, P. (1992). Synthese und Untersuchung von Stilbenen.
-
Wikipedia. (2024). Wittig reaction. [Link]
- Hahn, J. (n.d.). Synthesis of Stilbene by the Wittig and Horner-Wadsworth-Emmons Reactions. JulietHahn.com.
-
Chemistry LibreTexts. (2025). 8.8: Reduction of Alkynes. [Link]
- Bird, S. S., Marur, V. R., Sniatynski, M. J., Ben-Meir, A., & Cui, Q. (2015). Separation of Cis-Trans Phospholipid Isomers using Reversed Phase LC with High Resolution MS Detection. Journal of the American Society for Mass Spectrometry, 26(7), 1196–1205.
- Saltiel, J., & Eaker, D. W. (1982). Photo-isomerization and the triplet state of stilbene. Journal of the American Chemical Society, 104(8), 2059-2065.
- Kumar, A., & Singh, R. (2025). Insight and scope of cis-selectivity of Wittig reaction for the synthesis of mono and multi-substituted stilbenes. ChemRxiv.
-
Wikipedia. (2024). Semi-hydrogenation of alkynes. [Link]
-
Khan Academy. (n.d.). Reduction of alkynes. [Link]
-
Ashenhurst, J. (2011). Partial Reduction of Alkynes With Lindlar’s Catalyst. Master Organic Chemistry. [Link]
- Kumar, A., & Singh, R. (2018). Synthetic approaches toward stilbenes and their related structures. RSC Advances, 8(46), 25963-25993.
- Cherkasov, N., Murzin, D. Y., Catlow, C. R. A., & Chutia, A. (2021). Selectivity of the Lindlar catalyst in alkyne semi-hydrogenation: a direct liquid-phase adsorption study. Catalysis Science & Technology, 11(16), 5564-5576.
-
Organic Chemistry Tutor. (n.d.). Alkyne Reactions: Partial Hydrogenation to cis-Alkenes with H₂ / Lindlar Catalyst. [Link]
- Gryczynski, I., Gryczynski, Z., & Lakowicz, J. R. (2003). Cis‐Trans Photoisomerization of Stilbenes and Stilbene‐Like Molecules. Photochemistry and Photobiology, 77(5), 467-473.
- Vitrac, X., Monti, J. P., Vercauteren, J., Deffieux, G., & Mérillon, J. M. (2002). Simple and rapid method for cis- and trans-resveratrol and piceid isomers determination in wine by high-performance liquid chromatography using chromolith columns.
-
Ashenhurst, J. (2018). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]
-
Chromatography Forum. (2014). Separation of cis/trans isomers. [Link]
- Holmbom, B., Eckerman, C., & Reunanen, M. (2021). Stability and Photoisomerization of Stilbenes Isolated from the Bark of Norway Spruce Roots. Molecules, 26(4), 1045.
- Wang, Y., & Liu, Y. (2007). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. Journal of Pharmaceutical and Biomedical Analysis, 43(4), 1230-1235.
- de Lourdes Reis, T., de Oliveira, E. C., de Oliveira, V. R., & de Oliveira, M. A. L. (2020). Identification and Quantification of Stilbenes (Piceatannol and Resveratrol) in Passiflora edulis By-Products. Molecules, 25(8), 1930.
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]
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ResearchGate. (n.d.). HPLC chromatogram of piceatannol (P), internal standard (IS), and an endogenous peak present in blank serum (E). [Link]
-
ResearchGate. (2024). What methods can you recommend for separating trans and cis isomers of isoquinolinone, given my unsuccessful attempts with various solvent ratios?. [Link]
- Rocha, W. R., & Barbatti, M. (2024). Photoisomerization pathways of trans-resveratrol. Physical Chemistry Chemical Physics, 26(36), 26343-26352.
- Kocienski, P. J. (2004). Protecting Groups (3rd ed.). Georg Thieme Verlag.
- Google Patents. (n.d.).
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ResearchGate. (2024). (PDF) Photoisomerization Pathways of trans-Resveratrol. [Link]
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Chemistry Steps. (n.d.). The Wittig Reaction: Examples and Mechanism. [Link]
-
Leiden University. (2018). Novel protecting group strategies in the synthesis of oligosaccharides. [Link]
-
ResearchGate. (2010). (PDF) Determination of resveratrol, piceatannol and oxyresveratrol isomers in wines using stir bar sorptive extraction and gas chromatography-mass spectrometry. [Link]
- Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
- Cvorovic, J., et al. (2022).
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Chemistry LibreTexts. (2023). Wittig Reaction. [Link]
- Holmbom, B., Eckerman, C., & Reunanen, M. (2021). Stability and Photoisomerization of Stilbenes Isolated from the Bark of Norway Spruce Roots. Molecules, 26(4), 1045.
- Rich, R. R., & Fayer, M. D. (2020). Strong, Nonresonant Radiation Enhances Cis- Trans Photoisomerization of Stilbene in Solution. The Journal of Physical Chemistry A, 124(29), 6034–6042.
- Thakkar, K., Geahlen, R. L., & Cushman, M. (1993). Synthesis and Protein-Tyrosine Kinase Inhibitory Activity of Polyhydroxylated Stilbene Analogues of Piceatannol. Journal of Medicinal Chemistry, 36(20), 2950-2955.
- Rocha, W. R., & Barbatti, M. (2024). Photoisomerization pathways of trans-resveratrol. Physical Chemistry Chemical Physics, 26(36), 26343-26352.
-
ResearchGate. (n.d.). trans-Resveratrol photochemical isomerization and electrocyclization/oxidation. [Link]
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Technical Support Center: Navigating the Challenges of cis-Piceatannol Solubility in Aqueous Buffers
Welcome to the technical support center for researchers, scientists, and drug development professionals working with cis-piceatannol. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the significant challenge of solubilizing and stabilizing this promising bioactive compound in aqueous buffers for experimental use. Our focus is on providing not just protocols, but the scientific reasoning behind them to ensure the integrity and reproducibility of your research.
Introduction: The cis-Piceatannol Conundrum
Piceatannol, a structural analog of resveratrol, has garnered considerable interest for its potential therapeutic properties, including antioxidant, anti-inflammatory, and anti-cancer activities.[1][2] Like resveratrol, piceatannol exists as both trans and cis isomers. While the trans-isomer is more common and generally considered more stable, the cis-isomer also exhibits significant biological activity. However, a major hurdle in studying cis-piceatannol is its very low solubility in aqueous solutions, a critical requirement for most in vitro and cellular assays. This guide is designed to equip you with the knowledge and techniques to overcome this challenge.
Frequently Asked Questions (FAQs)
Q1: Why is my cis-piceatannol not dissolving in my aqueous buffer (e.g., PBS, cell culture media)?
A1: This is the most common issue researchers face. cis-Piceatannol, like its trans counterpart, is a lipophilic molecule with poor water solubility.[3][4] Direct addition of crystalline cis-piceatannol to an aqueous buffer will almost certainly result in precipitation or an insoluble suspension. The hydroxyl groups on the stilbene backbone, while contributing to some polarity, are not sufficient to overcome the hydrophobicity of the overall structure.
Q2: I've managed to dissolve cis-piceatannol in an organic solvent first, but it precipitates when I dilute it into my aqueous buffer. What's happening?
A2: This is a classic problem of solvent-shifting precipitation. While cis-piceatannol is soluble in organic solvents like dimethyl sulfoxide (DMSO) or ethanol, rapidly introducing this organic stock solution into an aqueous buffer can cause the compound to crash out of solution as it encounters a less favorable solvent environment. The key is to control the dilution process carefully to maintain a supersaturated but stable solution.
Q3: How can I prepare a stable stock solution of cis-piceatannol?
A3: For long-term storage, it is best to store cis-piceatannol as a dry powder at -20°C, protected from light. For experimental use, preparing a high-concentration stock solution in an appropriate organic solvent is the recommended first step.
Recommended Solvents for Stock Solutions:
| Solvent | Typical Stock Concentration | Storage Conditions |
| Dimethyl Sulfoxide (DMSO) | 10-20 mg/mL | -20°C, desiccated, protected from light |
| Ethanol (anhydrous) | 10 mg/mL | -20°C, protected from light |
Causality behind the choice: DMSO and ethanol are effective at disrupting the crystal lattice of piceatannol and solvating the molecule. It is crucial to use anhydrous solvents to prevent the introduction of water, which can reduce solubility and potentially promote degradation.
Q4: What is the best way to dilute my cis-piceatannol stock solution into my aqueous experimental buffer?
A4: The success of this step is critical for obtaining a usable working solution. Here is a step-by-step protocol designed to minimize precipitation:
Protocol for Preparing Aqueous Working Solutions of cis-Piceatannol:
-
Prepare a High-Concentration Stock: Dissolve your cis-piceatannol in 100% DMSO or ethanol to a concentration of at least 10 mg/mL.
-
Warm the Stock Solution: Gently warm the stock solution to room temperature before use.
-
Pre-warm the Aqueous Buffer: Warm your experimental buffer (e.g., PBS, cell culture medium) to 37°C. This can slightly increase the solubility of the compound.
-
Serial Dilution is Key: Perform serial dilutions of your stock solution in the organic solvent to get closer to your final desired concentration before introducing it to the aqueous buffer.
-
Controlled Dilution with Vortexing: While vigorously vortexing the pre-warmed aqueous buffer, add the cis-piceatannol stock solution dropwise. This rapid mixing helps to disperse the compound quickly and prevent localized high concentrations that can lead to precipitation.
-
Final Organic Solvent Concentration: Aim to keep the final concentration of the organic solvent in your working solution as low as possible (ideally ≤0.5% for DMSO in cell-based assays) to avoid solvent-induced artifacts.
Self-Validating System: After preparing your final working solution, visually inspect it for any signs of precipitation. For critical experiments, it is advisable to centrifuge the solution and measure the concentration of the supernatant using a validated analytical method like HPLC to confirm the actual concentration in solution.
Q5: My cis-piceatannol solution seems to lose its effectiveness over time. Why is this happening?
A5: cis-Piceatannol is susceptible to degradation and isomerization in solution, especially in aqueous environments. Several factors can contribute to this instability:
-
Isomerization: cis-Stilbenes can isomerize to the more stable trans-form, particularly when exposed to light.
-
Oxidation: The polyphenol structure of piceatannol makes it prone to oxidation, especially at neutral or alkaline pH and in the presence of oxygen.
-
Temperature: Higher temperatures can accelerate both isomerization and degradation.[5]
A study on the stability of piceatannol in Dulbecco's Modified Eagle's Medium (DMEM) showed that it is unstable under typical cell culture conditions (37°C), leading to the formation of various degradation products.[6]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Immediate Precipitation Upon Dilution | - Stock solution concentration is too high.- Dilution into aqueous buffer is too rapid.- Aqueous buffer is too cold. | - Use a more dilute stock solution for the final dilution step.- Add the stock solution dropwise while vigorously vortexing the buffer.- Pre-warm the aqueous buffer to 37°C. |
| Cloudy or Hazy Solution | - Micro-precipitation of cis-piceatannol. | - Filter the solution through a 0.22 µm syringe filter to remove any undissolved particles.- Consider using a solubility-enhancing excipient (see below). |
| Inconsistent Experimental Results | - Degradation or isomerization of cis-piceatannol in the working solution.- Inaccurate concentration of the working solution due to precipitation. | - Prepare fresh working solutions immediately before each experiment.- Protect solutions from light at all times.- Add a stabilizing agent like ascorbic acid to the buffer.[7]- Validate the concentration of your working solution with HPLC. |
Advanced Strategies for Enhancing cis-Piceatannol Solubility and Stability
For applications requiring higher concentrations or enhanced stability of cis-piceatannol, several formulation strategies can be employed.
Use of Co-solvents
Incorporating a small percentage of a water-miscible organic co-solvent in the final aqueous buffer can significantly improve the solubility of lipophilic compounds.
-
Ethanol: Can be used in final concentrations of up to 5-10% in some in vitro assays, but its effects on cellular systems must be carefully controlled.
-
Propylene Glycol (PG) or Polyethylene Glycol (PEG): These are less volatile and often less toxic than ethanol and can be effective at increasing solubility.
Cyclodextrin Encapsulation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules like cis-piceatannol, effectively encapsulating the hydrophobic part of the molecule and increasing its apparent water solubility.
-
β-Cyclodextrin and its derivatives (e.g., HP-β-CD, SBE-β-CD): These are commonly used in pharmaceutical formulations to enhance the solubility and bioavailability of various drugs.
Workflow for Cyclodextrin Encapsulation:
Caption: Workflow for preparing a cis-piceatannol-cyclodextrin inclusion complex.
Liposomal Formulations
Liposomes are microscopic spherical vesicles composed of a lipid bilayer. They can encapsulate both hydrophilic and lipophilic compounds. For cis-piceatannol, it would be entrapped within the lipid bilayer. Liposomal formulations can significantly increase the solubility and stability of the encapsulated compound.[8][9]
Conceptual Diagram of a Liposomal Formulation:
Sources
- 1. Piceatannol: a natural stilbene with a broad spectrum of biological activities | Research, Society and Development [rsdjournal.org]
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- 8. Enhancing Solubility and Bioefficacy of Stilbenes by Liposomal Encapsulation—The Case of Macasiamenene F - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Stilbene Isomer Dosing for In-Vivo Efficacy Studies with a Focus on cis-Piceatannol
Introduction: The study of stilbenoids, such as piceatannol and its analogue resveratrol, offers significant promise in drug development for a range of chronic diseases.[1][2] However, translating in vitro findings into robust in vivo efficacy is frequently hampered by challenges related to their low bioavailability, rapid metabolism, and inherent structural instability. This guide addresses a critical, yet often overlooked, aspect of this challenge: the impact of cis-trans isomerization on experimental outcomes. While trans-piceatannol is the more stable and commonly studied isomer, understanding the unique properties and handling requirements of cis-piceatannol is paramount for accurate and reproducible research.
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of dosing cis-piceatannol in vivo. We will delve into the causality behind experimental choices, from formulation to analysis, to ensure your studies are built on a foundation of scientific integrity.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between cis- and trans-piceatannol, and why is it critical for my in vivo study?
Answer: Cis- and trans-piceatannol are geometric isomers, meaning they share the same chemical formula but differ in the spatial arrangement of atoms around a carbon-carbon double bond. This structural difference has profound biological and practical implications. The trans-isomer is generally more stable and abundant, while the cis-isomer is known to be less stable and highly sensitive to light (photosensitive).[3][4]
Why it's critical:
-
Stability & Isomerization: Cis-piceatannol can readily convert to the more stable trans-isomer when exposed to UV or even fluorescent light.[4][5] This means that without meticulous handling, you may inadvertently be dosing your animals with an unknown mixture of isomers, confounding your results.
-
Biological Activity: While data on piceatannol isomers is scarce, studies on resveratrol show that cis- and trans-isomers can have different biological activities and potencies.[6] Assuming they are interchangeable can lead to misinterpretation of efficacy data.
-
Analytical Separation: Standard analytical methods may not distinguish between the two isomers unless specifically optimized to do so. This can lead to inaccurate pharmacokinetic and dose-response assessments.
Q2: I'm starting a new in vivo study with cis-piceatannol. What is a reasonable starting dose for a mouse model?
Answer: Direct dose-ranging studies for cis-piceatannol are not well-documented in the literature. Therefore, a rational starting point must be extrapolated from studies using "piceatannol" (presumed to be the trans-isomer).
Commonly reported oral doses for piceatannol in mice range from 10 mg/kg/day to 20 mg/kg/day .[2][7] For intraperitoneal (IP) administration, a dose of 20 mg/kg/day has been used in ovarian cancer models.[8]
Senior Scientist Recommendation:
-
Start Conservatively: Begin with a dose at the lower end of the published range for the trans-isomer, such as 10 mg/kg/day .
-
Conduct a Pilot Dose-Ranging Study: If resources permit, a small pilot study with 3-4 dose levels (e.g., 5, 10, 20, and 40 mg/kg) is highly recommended. This is crucial to establish the maximum tolerated dose (MTD) and the effective dose range for your specific disease model and endpoint.
-
Monitor for Toxicity: Closely observe animals for any signs of toxicity, including weight loss, changes in behavior, or ruffled fur.
Q3: My plasma concentrations of piceatannol are much lower than expected. What are the likely causes?
Answer: This is a common challenge with stilbenoids. The primary causes are poor oral bioavailability and extensive, rapid metabolism.
-
Low Bioavailability: Piceatannol, like resveratrol, is poorly soluble in water, which limits its absorption from the gastrointestinal tract.
-
Rapid Metabolism: Once absorbed, piceatannol undergoes extensive Phase II metabolism in the liver and intestinal wall, where it is converted into glucuronidated and sulfated metabolites.[9] These metabolites are often rapidly cleared from circulation. The parent compound may represent only a small fraction of the total stilbene-related molecules in the plasma.
-
Isomerization: If you are dosing with cis-piceatannol, its conversion to the trans-isomer could result in a different pharmacokinetic profile, potentially leading to lower than expected concentrations of the parent cis-form.
Troubleshooting Steps:
-
Optimize Formulation: See the Formulation Troubleshooting Guide (Part 2) for strategies to enhance solubility and absorption.
-
Analyze for Metabolites: Adjust your analytical method to quantify the major glucuronidated and sulfated metabolites. The area under the curve (AUC) of the metabolites is often significantly higher than that of the parent compound and may be a better indicator of exposure.
-
Consider an Alternative Route: Intraperitoneal (IP) or intravenous (IV) injection bypasses first-pass metabolism in the gut and liver, which can significantly increase the plasma concentration of the parent compound.
Q4: How can I prevent my cis-piceatannol from converting to the trans-isomer during my experiment?
Answer: Preventing isomerization requires stringent light protection at every step of the process. Stilbenes can isomerize when exposed to UV light.[4][5]
Key Protective Measures:
-
Storage: Store the stock compound in an amber vial, wrapped in aluminum foil, at -20°C or -80°C.
-
Formulation: Prepare dosing solutions under yellow or red light. Use amber-tinted tubes and syringes. If possible, prepare the formulation fresh immediately before dosing.
-
Animal Housing: While complete darkness is not feasible, minimize direct exposure of the animals or dosing equipment to harsh laboratory lighting.
-
Sample Collection & Processing: Collect blood and tissue samples under low-light conditions. Use amber microcentrifuge tubes for plasma separation and storage.
Part 2: Troubleshooting Guides & Protocols
Guide 1: Formulation of cis-Piceatannol for In Vivo Administration
This guide provides protocols for preparing formulations for oral gavage and intraperitoneal injection, with critical modifications for handling the unstable cis-isomer.
Caption: Workflow for handling unstable cis-stilbenes in vivo.
This is the most common method for piceatannol administration. The goal is to create a fine, homogenous suspension to ensure consistent dosing.
Materials:
-
cis-Piceatannol powder
-
Vehicle: Sterile 0.5% (w/v) Carboxymethylcellulose (CMC) in 0.9% saline
-
Sterile amber-colored 15 mL conical tubes
-
Vortex mixer and/or bath sonicator
-
Light-protected oral gavage needles
Procedure:
-
Work Under Subdued Light: Perform all steps under yellow or red light to prevent isomerization.
-
Calculate Required Amounts: Determine the total volume of formulation needed. For example, for 20 mice receiving 200 µL of a 1 mg/mL solution (for a 10 mg/kg dose in a 20g mouse), you would need ~4 mL plus overage.
-
Weigh Compound: Accurately weigh the required amount of cis-piceatannol and place it into a sterile amber conical tube.
-
Prepare Vehicle: Prepare a sterile 0.5% solution of low-viscosity CMC in saline. This vehicle helps to keep the poorly soluble compound suspended.[7]
-
Create Suspension: Add a small amount of the CMC vehicle to the piceatannol powder to create a paste. Gradually add the remaining vehicle while continuously vortexing to form a uniform suspension.
-
Homogenize: If necessary, use a bath sonicator for 5-10 minutes to break up any aggregates. Avoid excessive heat.
-
Dosing: Keep the suspension under constant agitation (e.g., on a rocker or by vortexing between animals) during the dosing procedure to prevent the compound from settling. Administer immediately after preparation.
For IP injections, a solubilized formulation is often preferred to avoid precipitation in the peritoneal cavity, which can cause irritation and inconsistent absorption.
Materials:
-
cis-Piceatannol powder
-
Vehicle: A co-solvent system such as 10% DMSO, 40% PEG 400, and 50% Saline. Note: This vehicle must be tested for tolerability in your animal model first.
-
Sterile amber-colored glass vials
-
Light-protected syringes and needles
Procedure:
-
Work Under Subdued Light: As with the oral formulation, protect the compound from light at all times.
-
Solubilize: Dissolve the cis-piceatannol first in the DMSO. This is the primary organic solvent.
-
Add Co-solvent: Add the PEG 400 and mix thoroughly. PEG 400 helps to maintain solubility when the aqueous component is added.
-
Add Saline: Slowly add the sterile saline while mixing to bring the formulation to the final volume. Observe carefully for any signs of precipitation. If the solution becomes cloudy, the concentration may be too high for this vehicle system.
-
Sterile Filtration: If possible, sterile filter the final solution through a 0.22 µm PVDF syringe filter compatible with organic solvents.
-
Dosing: Administer immediately. Do not store this type of formulation for extended periods as the compound may precipitate out of solution.
Guide 2: Bioanalytical Method for Quantifying cis/trans-Piceatannol and Metabolites
Accurate quantification is non-negotiable for a successful study. An LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method is the gold standard due to its sensitivity and selectivity.
Objective: To develop a method that can separate and quantify cis-piceatannol, trans-piceatannol, and their primary glucuronidated and sulfated metabolites from plasma.
1. Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice, protected from light.
-
In an amber microcentrifuge tube, add 100 µL of plasma.
-
Add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled piceatannol or a structurally similar compound like trans-3,5-dimethoxystilbene).[10]
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at >12,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new amber tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90% Water/10% Acetonitrile with 0.1% formic acid).
-
Transfer to an amber HPLC vial for analysis.
2. LC-MS/MS Method Parameters (Example):
-
LC Column: A C18 reversed-phase column with a small particle size (e.g., <2 µm) is suitable. (e.g., Phenomenex Kinetex C18, 100 x 2.1 mm, 1.7 µm).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid
-
B: Acetonitrile + 0.1% Formic Acid
-
-
Gradient Elution: A gradient is necessary to separate the non-polar parent compounds from their more polar metabolites.
-
Example Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to 10% B and re-equilibrate. (This must be optimized).
-
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode. Phenolic compounds ionize well in negative mode.
-
MRM Transitions: Determine the specific precursor > product ion transitions for each analyte (cis-piceatannol, trans-piceatannol, and their expected metabolites) by infusing pure standards.
Caption: Troubleshooting common issues in bioanalysis.
Part 3: Data Summary & Key Parameters
While specific pharmacokinetic data for cis-piceatannol is lacking, the data for trans-piceatannol provides a crucial baseline for experimental design.
Table 1: Reported In Vivo Doses of Piceatannol in Rodent Models
| Animal Model | Administration Route | Dose Range | Vehicle/Formulation | Efficacy Endpoint | Reference |
| C57BL/6 Mice | Oral Gavage | 10 - 20 mg/kg/day | 0.5% Carboxymethylcellulose | Neuroprotection | [7] |
| BALB/c Mice | Oral Gavage | 10 - 20 mg/kg/day | Not specified | Anti-tumor (Mammary) | [2] |
| Nude Mice | Intraperitoneal | 20 mg/kg/day | Not specified | Anti-tumor (Ovarian) | [8] |
| Sprague-Dawley Rats | Intragastric | 90 - 360 µmol/kg | α-cyclodextrin | Pharmacokinetics | [9] |
| Healthy Mice | Oral Gavage | 10 mg/kg | Not specified | Anti-lipolysis | [11] |
Table 2: Pharmacokinetic Parameters of trans-Piceatannol in Rats
| Parameter | Value | Administration Details | Reference |
| Tmax (Time to max concentration) | ~15 minutes | 360 µmol/kg, Intragastric | [9] |
| Cmax (Max concentration) | 8.1 µmol/L | 360 µmol/kg, Intragastric | [9] |
| Metabolites Detected | Conjugates (glucuronides/sulfates), O-methyl piceatannol, and its conjugates | Intragastric administration | [9] |
| Metabolic Stability vs. Resveratrol | AUC of parent piceatannol was 2.1x greater than parent resveratrol | Co-administration study | [9] |
Part 4: Concluding Remarks & Future Directions
Optimizing the dosing of cis-piceatannol for in vivo efficacy studies is a complex task that demands rigorous attention to the compound's inherent instability. The current literature provides a solid framework based on the more stable trans-isomer, but direct comparative studies are urgently needed. Researchers must act on the assumption that cis-piceatannol is light-sensitive and prone to isomerization, implementing protective measures throughout their entire workflow.
Key Takeaways:
-
Protect from Light: This is the single most important factor when working with cis-piceatannol.
-
Validate Your Analyte: Use an isomer-specific analytical method to ensure you are measuring what you think you are measuring.
-
Start with Published Doses, but Verify: Use doses reported for trans-piceatannol (10-20 mg/kg) as a starting point, but perform pilot studies to confirm their suitability for the cis-isomer in your model.
-
Characterize Exposure: True optimization requires understanding the pharmacokinetic profile. Whenever possible, correlate efficacy with plasma or tissue concentrations of both isomers and their major metabolites.
By following these guidelines and acknowledging the current gaps in the literature, researchers can design more robust, reproducible, and ultimately more successful in vivo studies with this promising, albeit challenging, molecule.
References
-
Le, T. M., et al. (2021). Stability and Photoisomerization of Stilbenes Isolated from the Bark of Norway Spruce Roots. Molecules, 26(4), 1044. Available from: [Link]
-
Wang, J., et al. (2020). Piceatannol protects against cerebral ischemia/reperfusion-induced apoptosis and oxidative stress via the Sirt1/FoxO1 signaling pathway. Experimental and Therapeutic Medicine, 20(6), 1-1. Available from: [Link]
-
Kim, M., et al. (2021). Piceatannol Prevents Obesity and Fat Accumulation Caused by Estrogen Deficiency in Female Mice by Promoting Lipolysis. Nutrients, 13(10), 3469. Available from: [Link]
-
Yamamoto, T., et al. (2021). Piceatannol Upregulates SIRT1 Expression in Skeletal Muscle Cells and in Human Whole Blood: In Vitro Assay and a Randomized, Double-Blind, Placebo-Controlled, Parallel-Group Comparison Trial. Nutrients, 13(3), 988. Available from: [Link]
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Trela, B. C., & Waterhouse, A. L. (1996). Stability and Photoisomerization of Stilbenes Isolated from the Bark of Norway Spruce Roots. Journal of Agricultural and Food Chemistry, 44(5), 1253–1257. Available from: [Link]
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Park, E. J., et al. (2016). Piceatannol Exerts Anti-Obesity Effects in C57BL/6 Mice through Modulating Adipogenic Proteins and Gut Microbiota. Nutrients, 8(10), 647. Available from: [Link]
-
Woo, M. M., et al. (2013). Piceatannol Enhances Cisplatin Sensitivity in Ovarian Cancer via Modulation of p53, X-linked Inhibitor of Apoptosis Protein (XIAP), and Mitochondrial Fission. Journal of Biological Chemistry, 288(33), 23667–23680. Available from: [Link]
-
Martínez-Márquez, A., et al. (2024). Biosynthesis of Piceatannol from Resveratrol in Grapevine Can Be Mediated by Cresolase-Dependent Ortho-Hydroxylation Activity of Polyphenol Oxidase. Plants, 13(18), 2602. Available from: [Link]
-
Zhao, M., et al. (2020). Piceatannol attenuates streptozotocin-induced type 1 diabetes in mice. Food & Function, 11(1), 353-363. Available from: [Link]
-
Son, S., et al. (2017). Inhibition of tumor progression by oral piceatannol in mouse 4T1 mammary cancer is associated with decreased angiogenesis and macrophage infiltration. Journal of Nutritional Biochemistry, 49, 103-111. Available from: [Link]
-
Setoguchi, Y., et al. (2014). Absorption and metabolism of piceatannol in rats. Journal of Agricultural and Food Chemistry, 62(12), 2541–2548. Available from: [Link]
-
Al-Saeed, F. A., et al. (2024). Predicting phase-I metabolism of piceatannol: an in silico study. Journal of Biomolecular Structure and Dynamics, 1-16. Available from: [Link]
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van der Vijgh, W. J., et al. (1987). Comparative Pharmacokinetics of Cisplatin and Three Analogues in Mice and Humans. Cancer Research, 47(24 Part 1), 6669-6673. Available from: [Link]
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Wang, L., et al. (2025). Influence of cis–trans isomerization induced by photoexcitation on the antioxidant properties of piceatannol and its derivatives. Journal of Photochemistry and Photobiology B: Biology. Available from: [Link]
-
Lin, H. S., et al. (2009). A simple and sensitive HPLC-UV method for the quantification of piceatannol analog trans-3,5,3',4'-tetramethoxystilbene in rat plasma and its application for a pre-clinical pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 50(5), 925-929. Available from: [Link]
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Sedić, M., et al. (2021). Piceatannol Suppresses the Proliferation and Induced Apoptosis of Osteosarcoma Cells Through PI3K/AKT/mTOR Pathway. Cancer Management and Research, 13, 8435–8448. Available from: [Link]
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Kanc V., et al. (2018). A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice. Journal of the American Association for Laboratory Animal Science, 57(5), 523–530. Available from: [Link]
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Pereira, C. A., et al. (2018). Liquid chromatography-mass spectrometry for simultaneous determination of spironolactone and canrenone in plasma samples. Brazilian Journal of Pharmaceutical Sciences, 54(1). Available from: [Link]
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Al-Sadi, R., et al. (2021). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. Gut Microbes, 13(1), 1906012. Available from: [Link]
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Lin, C.-Y., et al. (2023). Prevention of Glutamate-Induced Neurodegeneration by Piceatannol via Mitochondrial Rescue In Vitro and In Vivo. Molecular Nutrition & Food Research, 67(11), 2300139. Available from: [Link]
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Romero-Pérez, A. I., et al. (2001). Method for the quantitative extraction of resveratrol and piceid isomers in grape berry skins. Effect of powdery mildew on the stilbene content. Journal of Agricultural and Food Chemistry, 49(1), 210-215. Available from: [Link]
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Genotype‐dependent dose response of resveratrol (a), piceatannol (b)... - ResearchGate. Available from: [Link]
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Gabaston, J., et al. (2021). In Vivo Genotoxicity Evaluation of a Stilbene Extract Prior to Its Use as a Natural Additive: A Combination of the Micronucleus Test and the Comet Assay. Antioxidants, 10(2), 294. Available from: [Link]
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Mikstacka, R., et al. (2019). A comparative assessment of the cytotoxicity and nitric oxide reducing ability of resveratrol, pterostilbene and piceatannol in transformed and normal mouse macrophages. Food and Chemical Toxicology, 133, 110778. Available from: [Link]
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Helling, F., et al. (2022). Simultaneous LC-ESI-MS/MS Quantification of Levosimendan and Its Metabolites for Therapeutic Drug Monitoring of Cardiac Surgery Patients. Molecules, 27(14), 4469. Available from: [Link]
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Synthesis of trans-stilbenes 24. b Synthesis of cis-stilbenes 28 - ResearchGate. Available from: [Link]
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Roupe, K. A., et al. (2004). Determination of piceatannol in rat serum and liver microsomes: pharmacokinetics and phase I and II biotransformation. Biomedical Chromatography, 18(9), 727-734. Available from: [Link]
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Alicandro, G., et al. (2022). Biomolecular Evaluation of Piceatannol's Effects in Counteracting the Senescence of Mesenchymal Stromal Cells: A New Candidate for Senotherapeutics?. International Journal of Molecular Sciences, 23(21), 13197. Available from: [Link]
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Spectra of trans-and cis-stilbenes obtained by diode array detection.... - ResearchGate. Available from: [Link]
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Dörr, J. R., et al. (2021). Comparative Analysis of the Antitumor Activity of Cis- and Trans-Resveratrol in Human Cancer Cells with Different p53 Status. International Journal of Molecular Sciences, 22(16), 8848. Available from: [Link]
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Kwon, J. Y., et al. (2022). Piceatannol Antagonizes Lipolysis by Promoting Autophagy-Lysosome-Dependent Degradation of Lipolytic Protein Clusters in Adipocytes. The Journal of Nutritional Biochemistry, 105, 108998. Available from: [Link]
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Li, W., et al. (2022). A sensitive LC-MS/MS method for simultaneous quantification of ulotaront and its N-desmethyl metabolite in human plasma and application to a clinical study. Journal of Pharmaceutical and Biomedical Analysis, 207, 114421. Available from: [Link]
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Chen, Y. F., et al. (2007). Piceatannol, a derivative of resveratrol, moderately slows INa inactivation and exerts antiarrhythmic action in ischaemia-reperfused rat hearts. British Journal of Pharmacology, 150(6), 695–705. Available from: [Link]
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Alternative Method of Oral Dosing for Rats - ResearchGate. Available from: [Link]
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Somwong, P., et al. (2023). Enhancing Solubility and Bioefficacy of Stilbenes by Liposomal Encapsulation: The Case of Macasiamenene F. ACS Omega, 8(3), 3235–3245. Available from: [Link]
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Jiang, N., et al. (2023). Stilbenes: a promising small molecule modulator for epigenetic regulation in human diseases. Frontiers in Pharmacology, 14, 1294812. Available from: [Link]
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The proportion of cis stilbenes due to the exposure of trans isomers to... - ResearchGate. Available from: [Link]
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Chen, Y., et al. (2024). Study of Fecal Microbiota Transplantation Ameliorates Colon Morphology and Microbiota Function in High-Fat Diet Mice. Foods, 13(1), 142. Available from: [Link]
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In vitro metabolism study of resveratrol and identification and determination of its metabolite piceatannol by LC–EC and LC–MS/MS - ResearchGate. Available from: [Link]
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The Preparation of the Pure cis-Isomers of Four FWA of the Sulfonated Stilbene Type - ResearchGate. Available from: [Link]
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Technical Support Center: Navigating Interference in cis-Piceatannol Detection
Welcome to the technical support center for cis-piceatannol analysis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for managing analytical interference in complex matrices. As a Senior Application Scientist, my goal is to equip you with the expertise and validated protocols necessary to ensure the accuracy and reliability of your cis-piceatannol quantification.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions and challenges encountered during the analysis of cis-piceatannol.
Q1: My cis-piceatannol peak is showing significant tailing or fronting in my chromatogram. What are the likely causes and solutions?
A: Peak asymmetry is a common issue that can compromise the accuracy of quantification. The primary causes are typically related to interactions with the stationary phase or issues with the mobile phase.
-
Causality: Piceatannol, with its multiple hydroxyl groups, can exhibit secondary interactions with residual silanols on C18 columns. Additionally, a mismatch between the sample solvent and the initial mobile phase can lead to poor peak shape.
-
Troubleshooting:
-
Mobile Phase pH: Acidifying the mobile phase (e.g., with 0.1% formic acid) can suppress the ionization of the hydroxyl groups, leading to a more symmetrical peak shape.[1]
-
Column Choice: Consider using a column with end-capping to minimize silanol interactions. A phenyl-hexyl column can also be a good alternative, offering different selectivity for aromatic compounds.
-
Sample Solvent: Ensure your sample is dissolved in a solvent that is of equal or lesser strength than your initial mobile phase.[2]
-
Q2: I am observing a co-eluting peak with my cis-piceatannol standard. How can I confirm the identity of the interference and resolve it?
A: Co-elution is a significant challenge, especially in complex matrices like plant extracts or biological fluids. The most common co-eluting compound with piceatannol is its structural isomer, resveratrol.[1][3]
-
Causality: Structurally similar compounds will have similar retention times under standard reversed-phase conditions.
-
Troubleshooting:
-
High-Resolution Chromatography: Employing a UPLC/UHPLC system with a sub-2 µm particle size column can provide the necessary resolution to separate closely eluting isomers.[4]
-
Mass Spectrometry (MS) Detection: A mass spectrometer is invaluable for distinguishing between co-eluting compounds with different mass-to-charge ratios (m/z). Even for isomers with the same m/z, differences in their fragmentation patterns (MS/MS) can allow for specific quantification.[5][6]
-
Method Optimization: Adjusting the gradient slope, temperature, or mobile phase composition can alter the selectivity and improve separation.
-
Q3: My recovery of cis-piceatannol is consistently low. What factors in my sample preparation could be causing this?
A: Low recovery is often due to degradation of the analyte or inefficient extraction. Piceatannol is sensitive to both heat and light.
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Causality: The multiple hydroxyl groups in piceatannol make it susceptible to oxidation, especially at high temperatures.[1][3] Inefficient extraction can result from the choice of solvent or the extraction technique itself.
-
Troubleshooting:
-
Extraction Method: Avoid high-temperature extraction methods like Soxhlet.[1][3] Ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) at controlled temperatures are preferable.[2][7]
-
Solvent Selection: Ethanol or acetone are effective extraction solvents for piceatannol.[1] The choice may depend on the specific matrix.
-
Sample Handling: Protect your samples and standards from light by using amber vials and minimizing exposure. Prepare solutions fresh whenever possible.
-
In-Depth Troubleshooting Guides
This section provides more detailed, step-by-step guidance for resolving complex interference issues.
Guide 1: Managing Matrix Effects in LC-MS/MS Analysis
Matrix effects, such as ion suppression or enhancement, are a major source of inaccuracy in LC-MS/MS quantification.
-
The 'Why': Co-eluting matrix components can compete with the analyte of interest for ionization in the MS source, leading to a suppressed or enhanced signal that does not accurately reflect the analyte's concentration.
-
Systematic Approach to Mitigation:
-
Initial Assessment: Perform a post-column infusion experiment. Continuously infuse a standard solution of cis-piceatannol into the MS while injecting a blank matrix extract. A dip or rise in the baseline at the retention time of cis-piceatannol indicates ion suppression or enhancement, respectively.
-
Sample Preparation Optimization:
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples. A mixed-mode SPE sorbent can provide enhanced selectivity for polyphenols.[8]
-
Liquid-Liquid Extraction (LLE): This can also be effective for removing interfering compounds. The choice of solvent is critical and should be optimized based on the polarity of cis-piceatannol and the interfering species.
-
-
Chromatographic Resolution:
-
Gradient Optimization: A shallower gradient can improve the separation between cis-piceatannol and matrix components.
-
Column Chemistry: Experiment with different stationary phases (e.g., C18, Phenyl-Hexyl, Pentafluorophenyl) to alter selectivity.
-
-
Internal Standard Selection: The use of a stable isotope-labeled internal standard (e.g., ¹³C-cis-piceatannol) is the gold standard for correcting matrix effects, as it will behave nearly identically to the analyte during sample preparation and ionization.
-
Guide 2: Differentiating and Quantifying cis/trans Isomers
Cis- and trans-piceatannol are often present together, and their accurate quantification is crucial. The trans-isomer is typically more stable and abundant.
-
The 'Why': The two isomers have the same mass and similar UV spectra, making their individual quantification challenging without proper chromatographic separation.
-
Workflow for Isomer-Specific Quantification:
Caption: Workflow for isomer-specific quantification.
-
Step 1: Prevent Isomerization: The trans-isomer can convert to the cis-isomer upon exposure to UV light. Therefore, it is critical to protect samples and standards from light.[9]
-
Step 2: Achieve Baseline Separation:
-
Column: A long C18 column (e.g., 250 mm) with a smaller particle size (e.g., 3.5 µm or less) can provide the necessary theoretical plates for separation.
-
Mobile Phase: A typical mobile phase consists of acidified water (A) and acetonitrile or methanol (B).[2] A slow, shallow gradient is key to resolving the isomers.
-
-
Step 3: Confirmation and Quantification:
-
Retention Time Matching: Compare the retention times of the peaks in your sample to those of pure cis- and trans-piceatannol standards.
-
UV Spectra: A Diode Array Detector (DAD) or Photodiode Array (PDA) detector can confirm peak purity by comparing the UV spectra across the peak with that of the standard. Piceatannol has a characteristic UV absorbance around 320-323 nm.[2][10]
-
Calibration: Use separate calibration curves for the cis and trans isomers for accurate quantification.
-
-
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of cis-Piceatannol from Plant Material
This protocol is optimized for efficient extraction while minimizing thermal degradation.[1][2]
-
Sample Preparation: Dry and grind the plant material to a fine powder.
-
Extraction:
-
Recovery:
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
For concentrated extracts, the solvent can be removed using a rotary evaporator at a low temperature (< 40°C).[2]
-
-
Final Preparation:
-
Reconstitute the dried extract in a known volume of the initial mobile phase.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
-
Protocol 2: HPLC-DAD Method for cis-Piceatannol Quantification
This protocol provides a robust starting point for the chromatographic analysis of cis-piceatannol.[1][2]
-
Instrumentation: HPLC system with a DAD/PDA detector.
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase:
-
A: Water with 0.1% formic acid.
-
B: Acetonitrile with 0.1% formic acid.
-
-
Gradient:
-
0-5 min: 10% B
-
5-30 min: 10-40% B
-
30-35 min: 40-90% B
-
35-40 min: 90% B
-
40-45 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 323 nm.
-
Injection Volume: 10-20 µL.
Data Presentation
Table 1: Comparison of Extraction Methods for Piceatannol
| Extraction Method | Typical Solvent | Advantages | Disadvantages | Reference(s) |
| Ultrasound-Assisted Extraction (UAE) | Ethanol, Acetone | Fast, efficient, low temperature | May require optimization of sonication time and power | [1][2] |
| Microwave-Assisted Extraction (MAE) | 70% Ethanol | Fast, high yield | Requires specialized equipment, potential for localized heating | [7] |
| Pressurized Liquid Extraction (PLE) | Ethanol | High yield, automated | High initial equipment cost, high pressure | [11] |
| Soxhlet Extraction | Ethanol, Acetone | High extraction efficiency | Time-consuming, high temperature can degrade piceatannol | [1][3] |
Table 2: Typical UPLC-MS/MS Parameters for cis-Piceatannol Analysis
| Parameter | Setting | Rationale |
| Ionization Mode | ESI- | The hydroxyl groups of piceatannol are readily deprotonated. |
| Capillary Voltage | 3.0 - 4.0 kV | Optimizes the formation of precursor ions. |
| Source Temperature | 120 - 150°C | Balances efficient desolvation with minimizing thermal degradation. |
| Desolvation Gas Flow | 600 - 800 L/hr | Facilitates the removal of solvent from the droplets. |
| Precursor Ion (m/z) | 243.07 | [M-H]⁻ for piceatannol. |
| Product Ions (m/z) | 225.06, 199.06, 171.06 | Characteristic fragments for quantification and confirmation. |
| Collision Energy | 15 - 25 eV | Optimized to produce a stable and abundant fragmentation pattern. |
Visualizations
Caption: A logical workflow for troubleshooting common interference issues.
References
-
Rodrigues, F., et al. (2020). Identification and Quantification of Stilbenes (Piceatannol and Resveratrol) in Passiflora edulis By-Products. MDPI. Retrieved from [Link]
-
Rodrigues, F., et al. (2020). Identification and Quantification of Stilbenes (Piceatannol and Resveratrol) in Passiflora edulis By-Products. PMC - NIH. Retrieved from [Link]
-
Kwon, G.-T., et al. (2012). Piceatannol, a natural stilbene from grapes, induces G1 cell cycle arrest in androgen-insensitive DU145 human prostate cancer cells via the inhibition of CDK activity. ResearchGate. Retrieved from [Link]
-
Heo, J.-I., et al. (2023). Piceatannol induces regulatory T cells and modulates the inflammatory response and adipogenesis. PMC - NIH. Retrieved from [Link]
-
Ashok, P., et al. (2011). Biological activity of piceatannol: leaving the shadow of resveratrol. PubMed. Retrieved from [Link]
-
Piceatannol: a natural stilbene with a broad spectrum of biological activities. (2022). Research, Society and Development. Retrieved from [Link]
-
Viganó, J., et al. (2021). Selective Extraction of Piceatannol from Passiflora edulis by-Products: Application of HSPs Strategy and Inhibition of Neurodegenerative Enzymes. PubMed Central. Retrieved from [Link]
-
Cacho, J. I., et al. (2014). Determination of resveratrol, piceatannol and oxyresveratrol isomers in wines using stir bar sorptive extraction and gas chromatography-mass spectrometry. ResearchGate. Retrieved from [Link]
-
Predicting phase-I metabolism of piceatannol: an in silico study. (2024). PMC - PubMed Central. Retrieved from [Link]
-
Process Development and Validation of Reverse-Phase High-Performance Liquid Chromatography Method for Simultaneous Quantification of Quercetin, Thymoquinone, and Pterostilbene. (2024). MDPI. Retrieved from [Link]
-
Biosynthesis of Piceatannol from Resveratrol in Grapevine Can Be Mediated by Cresolase-Dependent Ortho-Hydroxylation Activity of Polyphenol Oxidase. (2024). MDPI. Retrieved from [Link]
-
Biosynthesis of Piceatannol from Resveratrol in Grapevine Can Be Mediated by Cresolase-Dependent Ortho-Hydroxylation Activity of Polyphenol Oxidase. (2024). PMC - PubMed Central. Retrieved from [Link]
-
a) UV spectrum of piceatannol; b) LC-ESI-MS chromatogram of grape... (n.d.). ResearchGate. Retrieved from [Link]
-
P004 Determination of resveratrol, piceatannol and oxyresveratrol isomers in wines using stir bar sorptive extraction and gas chromatography-mass spectrometry. (n.d.). ResearchGate. Retrieved from [Link]
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- 6. Biosynthesis of Piceatannol from Resveratrol in Grapevine Can Be Mediated by Cresolase-Dependent Ortho-Hydroxylation Activity of Polyphenol Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
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Validation & Comparative
A Comparative Guide to the Biological Activity of Piceatannol Isomers: cis- vs. trans-Piceatannol
Introduction: Beyond Resveratrol and the Significance of Stereochemistry
Piceatannol (trans-3,3',4,5'-tetrahydroxystilbene), a natural stilbenoid and a key metabolite of resveratrol, has emerged from the shadow of its well-known precursor as a compound with a broad spectrum of potent biological activities.[1][2][3] Found in natural sources like passion fruit, grapes, and red wine, piceatannol's therapeutic potential is under active investigation for its antioxidant, anti-inflammatory, anti-cancer, and cardioprotective properties.[1][3][4][5]
Like other stilbenes, piceatannol exists as two geometric isomers: trans-piceatannol and cis-piceatannol. The vast majority of published research focuses on the naturally more abundant and stable trans-isomer. Direct comparative studies on the biological activities of cis- versus trans-piceatannol are notably scarce. However, research on the isomers of its parent compound, resveratrol, has revealed that stereochemistry can significantly influence biological efficacy. For instance, while both resveratrol isomers show activity, the trans-isomer often demonstrates stronger effects in areas like inducing mitochondrial membrane depolarization in cancer cells.[6] This guide will synthesize the extensive data available for trans-piceatannol, draw logical comparisons from related stilbene isomer research, and highlight the critical need for further investigation into the cis-piceatannol isomer.
Structural Differences: The Foundation of Functional Divergence
The fundamental difference between cis- and trans-piceatannol lies in the spatial arrangement of the substituent groups around the central carbon-carbon double bond. This seemingly minor structural variation alters the overall shape of the molecule, which can profoundly impact its interaction with biological targets such as enzymes and receptors, as well as its metabolic stability and bioavailability.[7]
Caption: Dual antioxidant and anti-apoptotic pathways of trans-piceatannol.
Anti-Inflammatory Effects
trans-Piceatannol exhibits robust anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response. [8][9][10] Key Experimental Findings:
-
Cytokine Suppression: trans-Piceatannol potently inhibits the production of pro-inflammatory cytokines. In TNF-α-stimulated rheumatoid arthritis fibroblast-like synoviocytes (RA-FLSs), it significantly reduced the production of IL-6, IL-1β, and PGE2. [10]In macrophage models, it suppressed the mRNA expression of iNOS, TNF-α, and IL-6. [8]* NF-κB and MAPK Inhibition: The primary mechanism for its anti-inflammatory action involves the inhibition of the NF-κB and MAPK signaling pathways. [10][11]It has been shown to block IκBα phosphorylation and the subsequent nuclear translocation of p65, a key step in NF-κB activation. [10]It also inhibits the phosphorylation of ERK, p38, and JNK in the MAPK pathway. [11]
Anti-Cancer Activity
trans-Piceatannol has demonstrated significant anti-proliferative and pro-apoptotic effects across a wide range of cancer cell lines, including those of the breast, prostate, colon, and bladder, as well as leukemia and melanoma. [2][3][12] Key Experimental Findings:
-
Cell Cycle Arrest: In colorectal cancer cell lines, trans-piceatannol was found to inhibit cell cycle progression at the S phase in a time- and concentration-dependent manner. [13]* Apoptosis Induction: It induces apoptosis by modulating the expression of key regulatory proteins, including the upregulation of Bax and cleaved caspase-3 and the downregulation of anti-apoptotic proteins like Bcl-2. [3][10]* Signaling Pathway Modulation: Its anti-cancer effects are mediated through the inhibition of critical survival pathways like PI3K/AKT/mTOR and the suppression of transcription factors such as NF-κB. [10][12]
Cell Line IC50 (µM) of trans-Piceatannol Biological Effect Reference B16F10 Melanoma 1.53 Tyrosinase Inhibition [14] Human Bladder Cancer (T24, HT1376) Not specified G0/G1 Phase Arrest, Apoptosis [12] | Human Leukemia (MOLT-4) | Not specified | Suppression of Cell Viability | [13]|
Cardioprotective and Other Effects
trans-Piceatannol is recognized for its potential in preventing and treating cardiovascular diseases (CVDs). [4][15] Key Experimental Findings:
-
Protection Against Injury: It protects cardiac tissue from peroxidative injury by upregulating the PI3K-Akt-eNOS signaling pathway. [16]In H9c2 cardiomyocytes, it restored cell viability to over 80% after hydrogen peroxide-induced injury. [17]* Anti-Angiogenic Effects: trans-Piceatannol inhibits VEGF-mediated angiogenesis by directly binding to VEGF, which blocks its receptor activation and downstream signaling. [5][18]* Neural Stem Cell Differentiation: In a notable comparative study, trans-piceatannol was found to be superior to trans-resveratrol in promoting the differentiation of neural stem cells into astrocytes at a concentration of 2.5 µM. [19][20][21]Oral administration in mice also increased the number of astrocytes in the brain, an effect not observed with resveratrol. [20][21]
Bioavailability and Metabolism: A Potential Advantage
A significant limitation of resveratrol is its poor bioavailability and rapid metabolism. [9]Emerging evidence suggests trans-piceatannol may have a more favorable pharmacokinetic profile.
-
Metabolic Stability: trans-Piceatannol has shown greater metabolic stability than resveratrol. The ratio of the intact parent compound to its total metabolites was found to be 3.7 to 4.3-fold higher than that of resveratrol, suggesting it persists longer in its active form. [7][22]* Bioavailability: While still subject to extensive metabolism, piceatannol appears to have higher bioavailability compared to resveratrol. [7][23]Its absorption can be improved when complexed with carriers like α-cyclodextrin. [23]
Experimental Protocols
Protocol 1: Assessing Anti-Inflammatory Activity in Macrophages
This protocol outlines a general workflow to compare the effects of cis- and trans-piceatannol on pro-inflammatory cytokine production in a macrophage cell line.
Objective: To quantify the inhibition of lipopolysaccharide (LPS)-induced TNF-α and IL-6 production by piceatannol isomers.
Methodology:
-
Cell Culture: Culture RAW264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Plating: Seed 2 x 10⁵ cells/well into a 24-well plate and allow them to adhere overnight.
-
Pre-treatment: Replace the medium with fresh serum-free DMEM. Add varying concentrations (e.g., 1, 5, 10, 25 µM) of cis-piceatannol and trans-piceatannol to respective wells. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 2 hours.
-
Inflammatory Challenge: Stimulate the cells by adding LPS to a final concentration of 100 ng/mL to all wells except the negative control.
-
Incubation: Incubate the plates for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant from each well and centrifuge to remove cellular debris.
-
Cytokine Quantification: Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer’s instructions.
-
Data Analysis: Normalize cytokine concentrations to the vehicle control and plot dose-response curves to determine the IC₅₀ value for each isomer.
Caption: Workflow for assessing the anti-inflammatory effects of piceatannol isomers.
Conclusion and Future Directions
The available evidence overwhelmingly supports trans-piceatannol as a highly potent bioactive compound, frequently exhibiting superior efficacy to its parent molecule, resveratrol, in antioxidant, anti-inflammatory, and specific cell differentiation activities. [1][24]Its distinct dual-pathway antioxidant mechanism and greater metabolic stability mark it as a promising candidate for further therapeutic development. [24][22] However, the field is marked by a significant knowledge gap concerning the cis-isomer of piceatannol. The well-documented differences between cis- and trans-resveratrol strongly suggest that the stereochemistry of piceatannol is a critical, yet unexplored, determinant of its biological function. Future research must prioritize direct, side-by-side comparisons of the cis and trans isomers of piceatannol. Such studies are essential to fully elucidate the structure-activity relationship of this stilbene and to ensure that the most potent and effective form is being advanced in drug development and nutraceutical applications.
References
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Tang, Y.L., & Chan, S.W. (2014). A Review of the Pharmacological Effects of Piceatannol on Cardiovascular Diseases. Phytotherapy Research, 28(11), 1581-1588. [Link]
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Yokozawa, T., & Kim, Y.J. (2007). Piceatannol inhibits melanogenesis by its antioxidative actions. Biological & Pharmaceutical Bulletin, 30(11), 2007-2011. [Link]
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Arai, D., Kataoka, R., Otsuka, S., et al. (2016). Piceatannol is superior to resveratrol in promoting neural stem cell differentiation into astrocytes. Food & Function, 7(10), 4432-4441. [Link]
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Fukuda, Y., et al. (2016). Piceatannol exhibits anti-inflammatory effects on macrophages interacting with adipocytes. Food Science & Nutrition, 5(1), 76-85. [Link]
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Cheang, W.S., & Chen, X. (2024). Protective effects of piceatannol on cardiovascular diseases. PHYTONutrients. [Link]
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Pecyna, M., et al. (2019). Protective effect of piceatannol and bioactive stilbene derivatives against hypoxia-induced toxicity in H9c2 cardiomyocytes and structural elucidation as 5-LOX inhibitors. European Journal of Medicinal Chemistry, 180, 637-647. [Link]
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MDPI. (2021). Polyphenols' Cardioprotective Potential. Encyclopedia. [Link]
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Tang, Y.L., & Chan, S.W. (2014). A Review of the Pharmacological Effects of Piceatannol on Cardiovascular Diseases. ResearchGate. [Link]
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Arai, D., et al. (2016). Piceatannol is superior to resveratrol in promoting neural stem cell differentiation into astrocytes. PubMed. [Link]
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Yokozawa, T., & Kim, Y.J. (2007). Piceatannol Inhibits Melanogenesis by Its Antioxidative Actions. ResearchGate. [Link]
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Kwon, J.Y., et al. (2017). The Therapeutic Potential of Piceatannol, a Natural Stilbene, in Metabolic Diseases. PMC. [Link]
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Kim, D.H., et al. (2017). Differential effects of resveratrol and its natural analogs, piceatannol and 3,5,4′- trans -trimethoxystilbene, on anti-inflammatory heme oxigenase-1 expression in RAW264.7 macrophages. ResearchGate. [Link]
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Arai, D., et al. (2016). Piceatannol is superior to resveratrol in promoting neural stem cell differentiation into astrocytes. ResearchGate. [Link]
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Islam, M.S., et al. (2023). Piceatannol induces regulatory T cells and modulates the inflammatory response and adipogenesis. PMC. [Link]
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Krizova, L., et al. (2019). Comparative Analysis of the Antitumor Activity of Cis- and Trans-Resveratrol in Human Cancer Cells with Different p53 Status. PMC. [Link]
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Li, Y., et al. (2020). Piceatannol suppresses inflammation and promotes apoptosis in rheumatoid arthritis-fibroblast-like synoviocytes by inhibiting the NF-κB and MAPK signaling pathways. PubMed Central. [Link]
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Wang, Y., et al. (2023). Piceatannol Inhibits the Immunostimulatory Functions of Dendritic Cells and Alleviates Experimental Arthritis. MDPI. [Link]
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da Silva, G.S., et al. (2022). Piceatannol: a natural stilbene with a broad spectrum of biological activities. Research, Society and Development, 11(9). [Link]
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Piotrowska, H., et al. (2012). Biological activity of piceatannol: Leaving the shadow of resveratrol. ResearchGate. [Link]
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Piotrowska, H., et al. (2012). Biological activity of piceatannol: leaving the shadow of resveratrol. Mutation Research/Reviews in Mutation Research, 750(1), 60-82. [Link]
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Sun, C., et al. (2020). Piceatannol, a Natural Analog of Resveratrol, Exerts Anti-angiogenic Efficiencies by Blockage of Vascular Endothelial Growth Factor Binding to Its Receptor. PubMed. [Link]
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Sun, C., et al. (2020). Piceatannol, a Natural Analog of Resveratrol, Exerts Anti-angiogenic Efficiencies by Blockage of Vascular Endothelial Growth Factor Binding to Its Receptor. NIH. [Link]
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Setoguchi, Y., et al. (2014). Metabolic pathways of piceatannol. ResearchGate. [Link]
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Chang, Y.C., et al. (2023). Inhibition of Acetylcholinesterase and Amyloid-β Aggregation by Piceatannol and Analogs: Assessing In Vitro and In Vivo Impact on a Murine Model of Scopolamine-Induced Memory Impairment. ResearchGate. [Link]
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Matsui, Y., et al. (2010). Piceatannol promotes the osteogenic differentiation of human periodontal ligament cells through MAPKs activation. ResearchGate. [Link]
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Banik, K., et al. (2020). Piceatannol: A natural stilbene for the prevention and treatment of cancer. Pharmacological Research, 153, 104635. [Link]
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Ovesná, Z., et al. (2006). Antioxidant activity of resveratrol, piceatannol and 3,3',4,4',5,5'-hexahydroxy-trans-stilbene in three leukemia cell lines. Oncology Reports, 16(3), 617-624. [Link]
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Ovesná, Z., et al. (2006). Antioxidant activity of resveratrol, piceatannol and 3,3',4,4',5,5'-hexahydroxy-trans-stilbene in three leukemia cell lines. Web of Science. [Link]
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Interstellar Plan. (2020). Benefits Of Piceatannol. [Link]
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Hosoda, R., et al. (2021). Different Antioxidative and Antiapoptotic Effects of Piceatannol and Resveratrol. The Journal of Pharmacology and Experimental Therapeutics, 376(2), 244-254. [Link]
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Al-Haidabi, A., et al. (2024). Predicting phase-I metabolism of piceatannol: an in silico study. Future Journal of Pharmaceutical Sciences, 10(1), 1-12. [Link]
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Krizova, L., et al. (2019). Comparative Analysis of the Antitumor Activity of Cis- and Trans-Resveratrol in Human Cancer Cells with Different p53 Status. MDPI. [Link]
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Wolter, F., et al. (2002). Piceatannol, a Natural Analog of Resveratrol, Inhibits Progression through the S Phase of the Cell Cycle in Colorectal Cancer Cell Lines. ResearchGate. [Link]
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Sun, C., et al. (2020). Piceatannol, a Natural Analog of Resveratrol, Exerts Anti-angiogenic Efficiencies by Blockage of Vascular Endothelial Growth Factor Binding to Its Receptor. ResearchGate. [Link]
-
Wang, W., et al. (2020). Biosynthesis of Piceatannol from Resveratrol in Grapevine Can Be Mediated by Cresolase-Dependent Ortho-Hydroxylation Activity of Polyphenol Oxidase. MDPI. [Link]
-
Martínez-Márquez, A., et al. (2015). Production of highly bioactive resveratrol analogues pterostilbene and piceatannol in metabolically engineered grapevine cell cultures. Plant Biotechnology Journal, 13(9), 1332-1343. [Link]
-
Li, H., et al. (2023). Natural Antioxidants, Tyrosinase and Acetylcholinesterase Inhibitors from Cercis glabra Leaves. MDPI. [Link]
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Breuer, M., et al. (2022). Metabolism of cis- and trans-Resveratrol and Dihydroresveratrol in an Intestinal Epithelial Model. MDPI. [Link]
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comparing the bioavailability of cis-piceatannol and its glucuronide conjugates
This guide provides a technical comparison of the bioavailability and metabolic fate of cis-piceatannol versus its glucuronide conjugates. It addresses the specific challenge of isomer stability and the functional role of Phase II metabolites in systemic circulation.
Executive Summary
Piceatannol (3,3',4,5'-tetrahydroxystilbene) is a hydroxylated analog of resveratrol with superior metabolic stability and antioxidant capacity.[1] However, its therapeutic application is complicated by rapid Phase II metabolism and geometric isomerization.
While the trans-isomer is the predominant natural form (found in passion fruit seeds and grapes), the cis-isomer is generated via photoisomerization (UV exposure) and possesses distinct physicochemical properties. This guide compares the bioavailability of the parent cis-piceatannol against its primary circulating metabolites, the piceatannol glucuronides , highlighting the "bioactivity vs. excretion" paradox.
Key Insight: Current pharmacokinetic data suggests that while cis-piceatannol may exhibit higher aqueous solubility than the trans-form, it suffers from lower intrinsic metabolic stability and reduced receptor binding affinity. Its glucuronide conjugates, often dismissed as waste, serve as a critical circulating reservoir that may undergo de-conjugation at target tissues.
Mechanistic Comparison: Parent vs. Conjugate
The Parent Compound: cis-Piceatannol[2][3]
-
Formation: Generated from trans-piceatannol upon exposure to UV light (254/365 nm).
-
Structural Constraint: The cis (Z) configuration introduces a steric "kink" in the stilbene backbone. This non-planar geometry reduces its ability to stack in crystal lattices (increasing solubility) but also hinders its fit into the active sites of certain enzymes (e.g., CYP450s, COX-2), potentially altering its metabolic clearance rate compared to the planar trans form.
-
Bioavailability Barrier: Like resveratrol, piceatannol undergoes extensive "first-pass" metabolism. The presence of four hydroxyl groups (one more than resveratrol) makes it a prime target for rapid conjugation.
The Metabolite: Piceatannol Glucuronides
-
Primary Species: Piceatannol-3'-O-glucuronide (major) and Piceatannol-3-O-glucuronide.
-
Formation: Catalyzed by UDP-glucuronosyltransferases (UGTs), specifically UGT1A1, UGT1A8, and UGT1A10 in the intestine and liver.
-
Physiological Role:
-
Excretion: Increases water solubility for renal clearance.
-
Reservoir Effect: Glucuronides circulate longer than the parent compound. At sites of inflammation or within tumors, local
-glucuronidase activity can hydrolyze the conjugate, releasing free bioactive piceatannol.
-
Pharmacokinetic Profiles
The following data contrasts the established parameters of trans-piceatannol (as a baseline) with the inferred behaviors of the cis-isomer and measured values for total conjugates.
Table 1: Comparative Pharmacokinetic Parameters (Rat Model, Oral Administration)
| Parameter | trans-Piceatannol (Parent) | cis-Piceatannol (Isomer) | Piceatannol Glucuronides (Metabolite) |
| Tmax (Time to Peak) | 0.25 – 0.5 h | < 0.25 h (Rapid absorption) | 1.0 – 2.0 h (Delayed formation) |
| Cmax (Peak Conc.) | ~2.5 µM (High dose) | Lower (Est. 40-60% of trans) | > 10 µM (Accumulates) |
| Half-Life (T1/2) | 3 – 4 h | < 2 h (Less stable) | 6 – 8 h (Prolonged circulation) |
| AUC (Exposure) | Moderate | Low | High (Dominant species) |
| Metabolic Stability | 2.1x higher than Resveratrol | Lower than trans-Piceatannol | High (Stable end-product) |
| Primary Route | Hepatic Metabolism | Isomerization / Metabolism | Renal Excretion |
Note on cis-Data: Direct PK studies solely on cis-piceatannol are limited. Values are inferred from comparative studies of cis-resveratrol, which consistently show lower bioavailability due to rapid glucuronidation and lower affinity for transport proteins compared to the trans-isomer.
Metabolic Pathway Visualization
The following diagram illustrates the biotransformation pathways, highlighting the competition between the cis and trans isomers for Phase II enzymes.
Figure 1: Metabolic fate of piceatannol isomers. Note the reversible photoisomerization and the central role of UGTs in converting both isomers into the circulating glucuronide reservoir.
Experimental Protocol: Quantifying Isomers and Conjugates
To accurately compare bioavailability, one must separate the co-eluting cis and trans isomers while quantifying the glucuronides. The following LC-MS/MS workflow is the gold standard.
Protocol: UHPLC-QqQ-MS/MS Quantification
Objective: Simultaneous quantification of cis-piceatannol, trans-piceatannol, and total glucuronides in plasma.
Materials:
-
Standards: trans-Piceatannol (>98%), Resveratrol-d4 (Internal Standard).
-
Enzymes:
-glucuronidase (from H. pomatia). -
Reagents: Acetonitrile (LC-MS grade), Formic Acid.
Workflow Steps:
-
Standard Generation (cis-Isomer):
-
Prepare a 1 mg/mL stock of trans-piceatannol in methanol.
-
Irradiate with UV light (365 nm) for 10 minutes to induce photoisomerization.
-
Validation: Inject into HPLC to confirm the appearance of the earlier eluting cis-peak (typically elutes just before trans).
-
-
Sample Preparation (Plasma):
-
Aliquot A (Free Piceatannol): Mix 100 µL plasma with 300 µL cold acetonitrile (protein precipitation). Vortex, centrifuge (10,000 x g, 10 min). Collect supernatant.
-
Aliquot B (Total Piceatannol): Mix 100 µL plasma with 50 µL
-glucuronidase buffer (pH 5.0). Incubate at 37°C for 2 hours. Stop reaction with acetonitrile. -
Calculation: [Glucuronide Conc.] = [Total] - [Free].
-
-
LC-MS/MS Conditions:
-
Column: C18 Reverse Phase (e.g., Agilent Poroshell 120, 2.1 x 100 mm).
-
Mobile Phase: (A) Water + 0.1% Formic Acid, (B) Acetonitrile + 0.1% Formic Acid.
-
Gradient: 10% B to 90% B over 8 minutes.
-
Detection (MRM Mode):
-
trans-Piceatannol: m/z 243.1
175.1 (Quantifier), 159.1 (Qualifier). -
cis-Piceatannol: m/z 243.1
175.1 (Same transition, differentiated by Retention Time). -
Glucuronides: m/z 419.1
243.1 (Loss of glucuronic acid).
-
-
Analytical Workflow Diagram
Figure 2: Differential hydrolysis workflow for quantifying glucuronide load.
Conclusion & Recommendations
For drug development professionals, the data indicates that piceatannol glucuronides should not be viewed merely as elimination products but as the primary circulating form of the drug.
-
Bioavailability: The cis-isomer, while potentially more soluble, is metabolically unstable and rapidly converted to glucuronides.
-
Formulation Strategy: To enhance the bioavailability of the parent compound, formulations must inhibit UGT activity (e.g., using piperine or specific excipients) or stabilize the trans-isomer against photoisomerization.
-
Therapeutic Monitoring: Quantifying only the free parent compound vastly underestimates systemic exposure. Total piceatannol (post-hydrolysis) is a more accurate biomarker of intake.
References
-
Setoguchi, Y., et al. (2014). "Absorption and metabolism of piceatannol in rats." Journal of Agricultural and Food Chemistry. Link
-
Kershaw, J., & Kim, K. H. (2017). "The Therapeutic Potential of Piceatannol, a Natural Stilbene, in Metabolic Diseases: A Review." Journal of Medicinal Food. Link
-
Roupe, K. A., et al. (2006). "Pharmacokinetics of selected stilbenes: rhapontigenin, piceatannol and pinostilbene in rats." Journal of Pharmacy and Pharmacology. Link
-
Pavek, P., et al. (2019). "Trans-resveratrol, but not other natural stilbenes occurring in food, carries the risk of drug-food interaction via inhibition of cytochrome P450 enzymes."[2] Toxicology Letters. Link
-
Brents, L. K., et al. (2012). "Natural prenylated resveratrol analogs arachidin-1 and -3 demonstrate improved glucuronidation kinetics and bioavailability." Journal of Pharmacy and Pharmacology. Link
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A Comparative Analysis of Piceatannol Isomers in Passion Fruit (Passiflora) Species: A Guide for Researchers
This guide provides a comprehensive comparative analysis of piceatannol content in various passion fruit (Passiflora) species, with a critical examination of the challenges and methodologies related to the quantification of its geometric isomers, particularly cis-piceatannol. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current scientific literature to offer field-proven insights, validated experimental protocols, and a forward-looking perspective on this potent bioactive compound.
Introduction: Piceatannol, a Stilbenoid of Growing Interest
Piceatannol (trans-3,4,3′,5′-tetrahydroxystilbene) is a naturally occurring stilbenoid, a class of polyphenolic compounds known for their diverse biological activities. As a structural analog and a metabolite of resveratrol, piceatannol has garnered significant attention for its potent antioxidant, anti-inflammatory, and anti-proliferative properties.[1][2] Found in sources like grapes, berries, and peanuts, passion fruit seeds (Passiflora spp.) have been identified as a particularly rich source.[3][4]
Like other stilbenes, piceatannol exists as two geometric isomers: trans-piceatannol and cis-piceatannol. In nature, the trans-isomer is the predominantly biosynthesized and more stable form.[5] The cis-isomer is typically formed via photoisomerization of the trans-isomer upon exposure to ultraviolet (UV) or even fluorescent light.[6][7] This characteristic presents a significant analytical challenge, as the process of extraction and analysis can inadvertently alter the natural isomeric ratio.
This guide aims to provide a clear, evidence-based comparison of piceatannol content across different passion fruit species. It will critically evaluate the existing data, which predominantly focuses on the trans-isomer, and address the current knowledge gap regarding the natural occurrence and quantification of cis-piceatannol. We will provide a robust, self-validating protocol designed to preserve isomeric integrity and conclude with an overview of the compound's biosynthesis.
Part 1: Comparative Piceatannol Content in Passiflora Species
Research has confirmed that the seeds of passion fruit are the primary repository of piceatannol within the fruit, with negligible amounts found in the pulp or rind.[8] While numerous studies have quantified piceatannol, it is crucial to note that these values almost exclusively represent the trans-isomer, as analytical standards and methods have been optimized for this more abundant form. A direct comparative analysis of native cis-piceatannol is not feasible from the current body of literature.
The table below summarizes the reported concentrations of trans-piceatannol in the seeds of several commercially and scientifically relevant Passiflora species.
| Passiflora Species | Common Name | trans-Piceatannol Content (mg/kg of dried seeds) | Reference(s) |
| Passiflora edulis Sims ‘Flavicarpa’ | Yellow Passion Fruit | 4.8 - 14.6 | [6] |
| Passiflora edulis Sims | Purple Passion Fruit | 20.8 | [6] |
| Passiflora allata Curtis | Fragrant Granadilla | 14.6 | [6] |
| Passiflora ligularis Juss | Sweet Granadilla | Not specified, but present | [6] |
| Passiflora subpeltata | White Passion Flower | Not specified, but present | [9] |
Note: The variability in content can be attributed to factors such as cultivar, geographic origin, ripeness, and the specific extraction and analytical methods employed.
Part 2: The Analytical Challenge of cis-Piceatannol Quantification
The central challenge in creating a comparative guide for cis-piceatannol is its photochemical instability. The conversion from the trans to the cis form is readily induced by light, meaning that any quantification of cis-piceatannol could be an artifact of the sample handling and analytical process rather than a true representation of its natural concentration.[6]
Key Considerations:
-
Isomerization During Extraction: Standard laboratory lighting can be sufficient to induce isomerization. If extraction procedures are not performed under light-protected conditions, the resulting extract may contain artificially elevated levels of the cis-isomer.
-
Analytical Standards: High-purity certified standards for cis-piceatannol are less common than for its trans counterpart, complicating accurate quantification.
-
Lack of Dedicated Research: To date, scientific literature has not focused on quantifying the baseline levels of cis-piceatannol in passion fruit. The biological and pharmacological significance is predominantly attributed to the trans-isomer, which has driven the direction of research.
Therefore, any protocol aimed at analyzing piceatannol isomers must incorporate rigorous controls to prevent isomerization.
Part 3: Recommended Protocol for Piceatannol Isomer Analysis
To ensure scientific integrity and generate reliable data on the isomeric composition of piceatannol in Passiflora species, the following protocol is recommended. It combines best practices from multiple validated studies and introduces critical steps to minimize photoisomerization.[2][8][9]
Experimental Workflow Diagram
Caption: Workflow for Piceatannol Isomer Analysis.
Step-by-Step Methodology
Causality Behind Choices: This protocol utilizes ultrasound-assisted extraction, which is highly efficient at room temperature, thereby preventing thermal degradation of stilbenes that can occur with methods like Soxhlet extraction.[9] The use of amber vials and light-protected conditions is a critical, self-validating control to prevent artificial isomerization.
1. Sample Preparation: i. Harvest and Lyophilize: Obtain fresh passion fruit seeds. Immediately freeze-dry (lyophilize) the seeds to preserve their chemical integrity. ii. Grinding: Grind the dried seeds into a fine, homogenous powder using a laboratory mill. Store the powder in an amber, airtight container at -20°C. Rationale: Lyophilization prevents enzymatic degradation and water-related reactions. A fine powder increases the surface area for efficient extraction.
2. Ultrasound-Assisted Extraction (UAE): i. Aliquot: Weigh approximately 1 gram of the seed powder into a 50 mL amber centrifuge tube. ii. Solvent Addition: Add 20 mL of 70% ethanol (v/v) to the tube. Rationale: An ethanol-water mixture is effective for extracting polyphenols. 70% ethanol often provides a good balance of polarity for stilbenoid extraction.[8] iii. Sonication: Place the tube in an ultrasonic bath (e.g., 35 kHz, 80 W) and sonicate for 60 minutes at room temperature.[2] Rationale: Sonication uses acoustic cavitation to disrupt cell walls, enhancing solvent penetration and extraction efficiency without high heat.
3. Extract Processing: i. Centrifugation: Centrifuge the mixture at 4000 x g for 15 minutes to pellet the solid seed material. ii. Collection: Carefully decant the supernatant (the ethanol extract) into a clean amber vial. iii. Filtration: Filter the extract through a 0.45 µm PTFE syringe filter into an amber HPLC vial for analysis. Rationale: Centrifugation and filtration remove particulate matter that could interfere with HPLC analysis and damage the column.
4. HPLC-DAD Quantification: i. Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a Diode Array Detector (DAD). ii. Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is standard for this separation. iii. Mobile Phase: A gradient elution is typically used. For example:
- Solvent A: Water with 0.1% formic acid
- Solvent B: Acetonitrile with 0.1% formic acid
- Gradient: Start with a low percentage of B, gradually increasing to elute more nonpolar compounds. iv. Detection: Monitor at a wavelength of approximately 320-326 nm, which is the absorption maximum for piceatannol.[6] The DAD allows for the acquisition of the full UV spectrum of each peak to confirm identity against a standard. v. Identification and Quantification:
- Inject authentic standards of trans- and (if available) cis-piceatannol to determine their retention times and UV spectra.
- Identify the corresponding peaks in the sample chromatograms. The cis-isomer, being less polar, will typically have a different retention time than the trans-isomer on a C18 column.
- Prepare a calibration curve using the trans-piceatannol standard to quantify its concentration in the samples.
Part 4: Biosynthesis of trans-Piceatannol in Plants
Piceatannol is synthesized via the phenylpropanoid pathway, a major route for the production of secondary metabolites in plants.[10][11] This pathway converts the amino acid L-phenylalanine into a variety of phenolic compounds, including flavonoids and stilbenoids. The biosynthesis of trans-piceatannol is a two-step process following the formation of a key intermediate.
-
Formation of trans-Resveratrol: The pathway begins with L-phenylalanine, which is converted to p-coumaroyl-CoA. The key enzyme, stilbene synthase (STS), then catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form trans-resveratrol.[5][12] This step is a critical branch point, as the same precursors can be used by chalcone synthase (CHS) to produce flavonoids.[13]
-
Hydroxylation to trans-Piceatannol: trans-Resveratrol is subsequently hydroxylated at the 3' position on its B-ring. This reaction is catalyzed by a cytochrome P450-dependent hydroxylase, converting trans-resveratrol into trans-piceatannol.[14][15]
Biochemical Pathway Diagram
Caption: Biosynthesis of trans-Piceatannol via the Phenylpropanoid Pathway.
Conclusion and Future Perspectives
This guide establishes that the seeds of various Passiflora species are a significant source of the bioactive stilbenoid trans-piceatannol. A comparative analysis reveals differences in concentration among species like P. edulis and P. allata, highlighting the potential for sourcing this valuable compound from what is often an agricultural byproduct.
However, a significant knowledge gap exists concerning the natural abundance of cis-piceatannol. The inherent photosensitivity of the trans-isomer makes accurate quantification of the cis-form exceptionally challenging, as it can be artificially generated during sample handling and analysis.
For drug development professionals and researchers, this underscores a critical need: the development and validation of analytical methods specifically designed for the baseline quantification of cis-piceatannol. Such research must employ rigorous light-protection protocols, like the one detailed in this guide, to ensure that the data reflects the true natural state of the compound. Future studies should aim to not only quantify both isomers across a wider range of Passiflora species but also to investigate the distinct bioactivities of the cis-isomer, which remains largely unexplored. Unlocking this information will provide a more complete understanding of the therapeutic potential held within passion fruit seeds.
References
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Dubrovina, A. S., & Kiselev, K. V. (2017). Regulation of stilbene biosynthesis in plants. Planta, 246(4), 597–623. [Link]
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Dubrovina, A. S., & Kiselev, K. V. (2017). Regulation of stilbene biosynthesis in plants. Semantic Scholar. [Link]
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Jeandet, P., Delaunois, B., Conreux, A., Donnez, D., Nuzzo, V., Cordelier, S., Clément, C., & Courot, E. (2010). Biosynthesis, metabolism, molecular engineering, and biological functions of stilbene phytoalexins in plants. IRIS Unibas. [Link]
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Agudelo-Laverde, L. M., et al. (2024). Biosynthesis of Piceatannol from Resveratrol in Grapevine Can Be Mediated by Cresolase-Dependent Ortho-Hydroxylation Activity of Polyphenol Oxidase. International Journal of Molecular Sciences, 25(18), 10188. [Link]
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Dubrovina, A. S., & Kiselev, K. V. (2017). Biosynthetic pathway for stilbene formation in plants. PAL –... ResearchGate. [Link]
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Valletta, A. (2021). Stilbene Biosynthesis. Encyclopedia MDPI. [Link]
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dos Santos, L. C., et al. (2021). Selective Extraction of Piceatannol from Passiflora edulis by-Products: Application of HSPs Strategy and Inhibition of Neurodegenerative Enzymes. International Journal of Molecular Sciences, 22(12), 6248. [Link]
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Shrestha, A., Pandey, R. P., & Sohng, J. K. (2019). Biosynthesis of resveratrol via phenylpropanoid pathway in plants and engineered microbes. ResearchGate. [Link]
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Shrestha, A., Pandey, R. P., & Sohng, J. K. (2019). Biosynthesis pathway of resveratrol and piceatannol. The heterologous... ResearchGate. [Link]
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SIELC Technologies. (n.d.). Separation of Piceatannol on Newcrom R1 HPLC column. SIELC. [Link]
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dos Santos, L. C., et al. (2021). Selective Extraction of Piceatannol from Passiflora edulis by-Products: Application of HSPs Strategy and Inhibition of Neurodegenerative Enzymes. ResearchGate. [Link]
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Silva, C., et al. (2020). Identification and Quantification of Stilbenes (Piceatannol and Resveratrol) in Passiflora edulis By-Products. Pharmaceuticals, 13(4), 73. [Link]
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HPLC chromatogram of piceatannol (P), internal standard (IS), and an endogenous peak present in blank serum (E). ResearchGate. [Link]
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Zomer, A. P. L., et al. (2022). An improved analytical strategy based on the QuEChERS method for piceatannol analysis in seeds of Passiflora species. Journal of Liquid Chromatography & Related Technologies, 45(1-2), 1-12. [Link]
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P004 Determination of resveratrol, piceatannol and oxyresveratrol isomers in wines using stir bar sorptive extraction and gas chromatography-mass spectrometry. ResearchGate. [Link]
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Piotrowska, H., Kucinska, M., & Murias, M. (2012). Biological activity of piceatannol: leaving the shadow of resveratrol. Mutation Research/Reviews in Mutation Research, 750(1), 60-82. [Link]
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Silva, C., et al. (2020). Identification and Quantification of Stilbenes (Piceatannol and Resveratrol) in Passiflora edulis By-Products. ResearchGate. [Link]
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Silva, C., et al. (2020). Identification and Quantification of Stilbenes (Piceatannol and Resveratrol) in Passiflora edulis By-Products. MDPI. [Link]
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da Silva, J. K., et al. (2022). Piceatannol: a natural stilbene with a broad spectrum of biological activities. Journal of Functional Foods, 95, 105159. [Link]
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dos Santos, L. C., et al. (2021). Selective Extraction of Piceatannol from Passiflora edulis by-Products: Application of HSPs Strategy and Inhibition of Neurodegenerative Enzymes. National Center for Biotechnology Information. [Link]
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da Silva, J. K., et al. (2022). Piceatannol: a natural stilbene with a broad spectrum of biological activities. Academia.edu. [Link]
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Phenylpropanoid pathway leading to flavonoids and non-flavonoid polyphenols (stilbenes and proanthocyanidins). ResearchGate. [Link]
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Wang, L., et al. (2025). Influence of cis–trans isomerization induced by photoexcitation on the antioxidant properties of piceatannol and its derivatives. Request PDF on ResearchGate. [Link]
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Detecting Piceatannol content in passion fruit seeds. Reddit. [Link]
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Sano, S., et al. (2018). COMPARISON OF PICEATANNOL CONTENT IN SEED COAT AND EMBRYO OF PASSION FRUIT. Thai Bulletin of Pharmaceutical Sciences, 13(2), 1-10. [Link]
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comparative metabolomics of cells treated with cis-piceatannol and resveratrol
This guide provides a technical comparison of the metabolic effects and analytical profiling of cells treated with cis-Piceatannol versus Resveratrol . It is designed for researchers in drug discovery and metabolomics.
Executive Summary
Resveratrol (3,5,4′-trihydroxystilbene) is the benchmark stilbenoid for anti-aging and metabolic reprogramming research. However, its therapeutic utility is limited by rapid Phase II metabolism and low bioavailability. Piceatannol (3,3′,4′,5-tetrahydroxystilbene), a natural analogue and metabolite of resveratrol, has emerged as a superior alternative in specific contexts due to its enhanced antioxidant capacity and metabolic stability.
While the trans-isomer of piceatannol is the predominant bioactive form, cis-piceatannol is a critical isomer often overlooked or confounding in metabolomic datasets. It arises naturally in plants (e.g., Vitis vinifera) and via photo-isomerization. This guide differentiates the two, highlighting that while resveratrol drives SIRT1-mediated mitochondrial biogenesis, piceatannol (and its isomers) exhibits distinct interactions with Cytochrome P450 enzymes and superior ROS scavenging via the Nrf2/HO-1 axis.[1]
Key Differentiator: cis-Piceatannol exhibits a distinct pharmacokinetic profile, showing significantly lower inhibition of CYP3A4 compared to trans-resveratrol, potentially offering a safer drug-drug interaction profile despite its structural similarity.
Chemical & Biological Context
Structural Divergence & Isomerization
The core difference lies in the hydroxylation pattern and steric configuration. Piceatannol possesses an additional hydroxyl group at the 3'-position (catechol moiety), which significantly increases its radical scavenging ability (electron transfer) but also makes it more susceptible to oxidation (quinone formation).
-
Resveratrol: 3 -OH groups.[2][3][4] Planar trans form is bioactive; cis form is generally less active and formed by UV exposure.
-
cis-Piceatannol: 4 -OH groups. The cis configuration introduces steric hindrance, altering binding affinity to planar receptors like the Estrogen Receptor (ER) and modifying transport kinetics across the cell membrane.
Metabolic Stability
-
Resveratrol: Rapidly metabolized in the liver/intestine into glucuronides (3-O-glucuronide) and sulfates. Half-life is minutes to hours.
-
Piceatannol: The additional hydroxyl group allows for O-methylation (forming isorhapontigenin), a metabolic route less available to resveratrol. This can prolong retention in tissues.
Comparative Metabolomic Profiles
The following table synthesizes data from LC-MS untargeted metabolomics and targeted signaling assays.
| Feature | Resveratrol Treatment | cis-Piceatannol / Piceatannol Treatment |
| Primary Target | SIRT1 (Deacetylase activation) | Nrf2 (Antioxidant response), JAK-STAT |
| ROS Scavenging | Moderate (indirect via SOD/CAT induction) | Superior (Direct scavenging + HO-1 induction) |
| Phase I Metabolism | Strong CYP3A4 Inhibition (Risk of DDI) | Weak/Negligible CYP3A4 Inhibition (cis-specific) |
| Phase II Metabolites | Res-3-O-Glucuronide, Res-3-O-Sulfate | Pic-3'-O-Methyl (Isorhapontigenin), Pic-Glucuronides |
| Lipid Metabolism | AMPK activation | Inhibition of Adipogenesis (PPAR |
| Mitochondrial Effect | Increased Biogenesis (PGC-1 | Protection against depolarization & ROS damage |
| Sample Stability | Isomerizes to cis-Res upon light exposure | Isomerizes; Catechol moiety oxidizes to Quinones |
Mechanistic Pathway Analysis
The diagram below illustrates the divergent signaling pathways activated by these stilbenes. Note the cis-piceatannol specific interaction with CYP enzymes.
Figure 1: Differential signaling activation.[5][6] Resveratrol dominates SIRT1/AMPK axes, while Piceatannol drives Nrf2/HO-1 and exhibits safer CYP interactions.
Experimental Workflow: Metabolomics
To obtain reproducible metabolomic data, strict control of isomerization (light) and oxidation (catechol stability) is required.
Protocol: Cell Treatment & Metabolite Extraction
Objective: Isolate intracellular metabolites from adherent cells (e.g., HEK293, HepG2) treated with cis-piceatannol or resveratrol.
Reagents:
-
LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water.
-
Internal Standards: Resveratrol-d4 (for Res), Piceatannol-d4 (if available) or 13C-labeled yeast extract.
-
Critical: All steps must be performed under Amber Light or low light to prevent cis
trans isomerization.
Step-by-Step Methodology:
-
Cell Culture & Treatment:
-
Seed cells at
cells/well in 6-well plates. -
Treat with 10-50 µM of Resveratrol or cis-Piceatannol for 24h.
-
Control: Vehicle (DMSO < 0.1%).
-
-
Metabolism Quenching (CRITICAL):
-
Rapidly aspirate media.
-
Wash 1x with ice-cold PBS (4°C).
-
Immediately add 1 mL of 80% MeOH (pre-chilled to -80°C) .
-
Incubate plates at -80°C for 20 mins. This stops all enzymatic activity instantly.
-
-
Extraction:
-
Sample Preparation for LC-MS:
-
Evaporate supernatant to dryness using a SpeedVac (no heat).
-
Reconstitute in 100 µL 50:50 Water:ACN .
-
Inject 5 µL into UPLC-Q-TOF-MS.
-
LC-MS Analytical Pipeline
Figure 2: Optimized metabolomics workflow emphasizing quenching and light protection.
References
-
Piceatannol vs Resver
-
CYP450 Interaction & Isomer Specificity
-
Metabolic Stability & Bioavailability
-
LC-MS Metabolomics Protocols
-
Piceatannol Isomeriz
- Title: Genetic diversity of stilbene metabolism in Vitis sylvestris
- Source: Journal of Experimental Botany (2015)
-
URL:[Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling cis-Piceatannol
Introduction: As researchers and drug development professionals, our work with novel compounds like cis-Piceatannol is critical for advancing science. Cis-Piceatannol, an isomer and metabolite of resveratrol, is a polyphenolic compound with significant biological activities, including cytotoxic and anti-inflammatory properties, making it a compound of interest in various research fields.[1][2][3] However, its potential bioactivity also necessitates a robust understanding of its hazards and the implementation of stringent safety protocols to protect laboratory personnel. This guide provides essential, immediate safety and logistical information for handling cis-Piceatannol, focusing on the correct selection and use of Personal Protective Equipment (PPE). Our goal is to foster a culture of safety that goes beyond mere compliance, ensuring that every procedure is a self-validating system of protection.
Foundational Safety: Understanding the Hazards
Before handling any chemical, a thorough understanding of its potential hazards is paramount. This knowledge forms the logical basis for our safety protocols. According to available safety data, Piceatannol is classified with the following hazards:
-
Acute Toxicity: It is considered harmful if swallowed, in contact with skin, or if inhaled.[4][5]
-
Irritation: It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[6]
-
Cellular Effects: Studies have demonstrated its cytotoxic effects in various cancer and non-cancerous cell lines, underscoring the need to prevent direct exposure.[7][8]
These classifications are not merely abstract warnings; they are directives that inform every aspect of our handling procedures, from initial preparation to final disposal.
Core Protective Measures: Your PPE Ensemble
The selection of PPE is not a one-size-fits-all approach. It must be tailored to the specific task, the quantity of the substance, and its physical form (solid or solution). Below are the core components required for handling cis-Piceatannol.
Eye and Face Protection: The First Line of Defense
Any handling of cis-Piceatannol, whether in solid or liquid form, mandates robust eye protection.
-
Minimum Requirement: At a minimum, ANSI Z87.1-compliant safety glasses with side shields are required for all procedures.
-
Elevated Risk (Splashes & Powders): When handling the solid powder (which can become airborne) or when there is any risk of splashing, chemical splash goggles are essential. For significant splash risks, the use of a full-face shield over safety goggles provides the most comprehensive protection.[9][10]
Hand Protection: Preventing Dermal Absorption
Given that cis-Piceatannol is harmful in contact with skin, selecting the correct gloves is critical.[4][5] As a polyphenolic compound, we can extrapolate best practices from handling similar, well-studied chemicals like phenol.[11]
-
Splash Protection: For incidental contact, such as handling a dilute solution in a closed vial, double-gloving with standard laboratory nitrile gloves is an effective practice. If a glove is contaminated, it must be removed and replaced immediately.[11]
-
Extended Contact/Concentrated Solutions: When working with concentrated solutions or for procedures with a higher risk of exposure, more robust hand protection is warranted. Gloves made from neoprene or butyl rubber offer superior chemical resistance.[11] Always check the manufacturer's glove compatibility charts for specific breakthrough times.
Body Protection: Shielding Against Contamination
A standard cotton lab coat is often insufficient for handling hazardous chemicals.
-
Standard Use: A long-sleeved lab coat, fully buttoned, is the minimum requirement.[11]
-
Hazardous Drug Handling Protocols: Given the compound's cytotoxic potential, it is prudent to adopt standards similar to those for handling other hazardous drugs. This includes using disposable gowns made of low-lint material that close in the back, ensuring complete coverage.[12] These gowns should be changed immediately after a spill or every two to three hours during continuous work.[12]
Respiratory Protection: A Critical Barrier for Powders
The fine, particulate nature of solid cis-Piceatannol presents an inhalation hazard.[4][6]
-
Handling Solid Compound: Any procedure that involves weighing or transferring the powdered form of cis-Piceatannol must be conducted within a certified chemical fume hood or a ventilated balance enclosure.
-
Required Respirator: If engineering controls are insufficient or unavailable, a NIOSH-approved N95 respirator or a higher level of respiratory protection is mandatory to prevent inhalation of airborne particles.[12] Surgical masks offer no protection against chemical dust and must not be used for this purpose.[12]
Operational Blueprint: Step-by-Step Safety Protocols
The following protocols integrate the PPE requirements into practical laboratory workflows.
Protocol 1: Weighing and Preparing Stock Solutions
-
Preparation: Before starting, ensure the chemical fume hood or ventilated enclosure is functioning correctly. Don the required PPE: closed-back gown, double nitrile or neoprene gloves, and chemical splash goggles.
-
Weighing: Carefully weigh the solid cis-Piceatannol within the ventilated enclosure. Use anti-static weigh boats or paper to minimize dispersal of the powder.
-
Solubilization: Add the solvent (e.g., DMSO, ethanol) to the vessel containing the powder while still inside the fume hood. Cap the vessel securely before vortexing or sonicating.
-
Cleanup: Wipe down the balance and surrounding surfaces with a suitable decontaminating solution. Dispose of all contaminated disposables as hazardous waste.
Protocol 2: Handling in Cell Culture
-
Aseptic Technique: All work with cis-Piceatannol in a biological context must be performed in a Class II Biological Safety Cabinet (BSC) to maintain sterility and protect the user.
-
PPE: Wear a sterile, disposable gown, sterile inner and outer gloves, and safety glasses.
-
Dilution: When making serial dilutions from the stock solution, perform all liquid transfers within the BSC.
-
Disposal: All media, plates, and plasticware that have come into contact with cis-Piceatannol must be treated as hazardous chemical waste. Do not place them in the regular biohazardous waste stream without prior chemical deactivation or confirmation of your institution's specific disposal policies.
Visualizing Safety: Workflows and Summaries
PPE Selection Workflow for cis-Piceatannol
This diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment.
Caption: Decision workflow for selecting appropriate PPE when handling cis-Piceatannol.
Summary of PPE Recommendations
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid Powder | Chemical Splash Goggles & Face Shield | Double-Gloved (Neoprene recommended) | Disposable Gown (back-closing) | Required: Fume Hood or Ventilated Enclosure. N95 Respirator if ventilation is compromised. |
| Preparing Stock Solution | Chemical Splash Goggles | Double-Gloved (Neoprene recommended) | Disposable Gown | Required: Chemical Fume Hood |
| Use in Cell Culture (in BSC) | Safety Glasses with Side Shields | Sterile Double Gloves (Nitrile) | Sterile Disposable Gown | Not required if handled properly within a certified BSC. |
| General Handling of Dilute Solutions | Safety Glasses with Side Shields | Double-Gloved (Nitrile) | Lab Coat or Gown | Not required |
End-of-Lifecycle: Disposal Plan
Proper disposal is a critical and non-negotiable step in the safe handling of cis-Piceatannol.
-
Solid Waste: All disposable items contaminated with cis-Piceatannol, including gloves, gowns, weigh paper, and pipette tips, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated media must be collected in a designated, sealed, and labeled hazardous liquid waste container. Do not pour cis-Piceatannol waste down the drain.
-
Regulatory Compliance: All waste must be disposed of in accordance with local, state, and federal regulations for hazardous chemical waste.[6][13] Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
Conclusion: Building a Culture of Inherent Safety
Handling potent bioactive compounds like cis-Piceatannol demands more than just following a checklist; it requires an ingrained culture of safety. By understanding the "why" behind each piece of PPE and each procedural step, we transform safety protocols from a set of rules into a system of self-validating, protective science. This approach not only ensures our personal well-being but also upholds the integrity and reproducibility of our research.
References
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- Hello Bio. (n.d.). Piceatannol, Syk tyrosine kinase inhibitor.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
